Ugt8-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[1-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]piperidin-4-yl] N-[(2S)-1-(trifluoromethoxy)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F6N4O4S/c1-10(8-33-20(24,25)26)28-18(32)34-11-3-5-30(6-4-11)14-7-13(19(21,22)23)16-15(29-14)12(9-35-16)17(31)27-2/h7,9-11H,3-6,8H2,1-2H3,(H,27,31)(H,28,32)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQUABVWYAPTIQ-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC(F)(F)F)NC(=O)OC1CCN(CC1)C2=NC3=C(C(=C2)C(F)(F)F)SC=C3C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F6N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ugt8-IN-1: A Technical Guide to its Mechanism of Action in Lysosomal Storage Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules in the lysosomes, leading to cellular dysfunction and multi-organ pathology. A promising therapeutic strategy for a subset of these disorders, known as glycosphingolipidoses, is Substrate Reduction Therapy (SRT). SRT aims to decrease the biosynthesis of the accumulating substrate to a level that can be cleared by the residual lysosomal enzyme activity. This technical guide focuses on the mechanism of action of Ugt8-IN-1, a potent and brain-penetrant inhibitor of UDP-glycosyltransferase 8 (UGT8), for the treatment of LSDs such as Metachromatic Leukodystrophy (MLD) and Krabbe disease.
Core Mechanism of Action: Substrate Reduction Therapy
This compound functions as a substrate reduction agent by directly inhibiting the enzymatic activity of UGT8, also known as ceramide galactosyltransferase (CGT).[1] UGT8 is a critical enzyme in the biosynthesis of glycosphingolipids, catalyzing the transfer of galactose from UDP-galactose to ceramide to form galactosylceramide (GalCer).[2][3] GalCer is a precursor for the synthesis of sulfatide. In certain LSDs, such as MLD and Krabbe disease, genetic defects in the enzymes responsible for the breakdown of sulfatide and GalCer, respectively, lead to their toxic accumulation. By inhibiting UGT8, this compound effectively reduces the production of GalCer and, consequently, sulfatide, thereby alleviating the substrate burden on the deficient lysosomal enzymes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, also referred to as compound 19 in the scientific literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 (nM) | Selectivity vs. other UGTs | Reference |
| UGT8 | 0.2 | >50,000-fold | [1][2] |
| UGT1A1 | >10,000 | - | [1][2] |
| UGT1A6 | >10,000 | - | [1][2] |
| UGT2B7 | >10,000 | - | [1][2] |
| UGT2B15 | >10,000 | - | [1][2] |
| UGT2B17 | >10,000 | - | [1][2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Substrate Reduction | Estimated ED50 (mg/kg) | Reference |
| Juvenile Mouse (Brain) | 3, 10, and 30 mg/kg, orally, twice a day for 3 days | ≥90% inhibition of GalCer and Sulfatide synthesis | < 3 | [1][2][4] |
| Adult Mouse (Kidney) | 3, 10, and 30 mg/kg, orally, twice a day for 3 days | ≥90% inhibition of GalCer and Sulfatide synthesis | < 3 | [1][2][4] |
Table 3: Pharmacokinetic Profile of this compound
| Species | Administration | Half-life (T1/2) (h) | Oral Bioavailability (F%) | Reference |
| Rat | IV (1 mg/kg) | 4.3 | 40% (3 mg/kg oral) | [4] |
| Mouse | IV (1 mg/kg) | 1.13 | 34% (3 mg/kg oral) | [4] |
| Dog | IV (1 mg/kg) | 13.6 | 52% (3 mg/kg oral) | [4] |
Signaling Pathway and Molecular Interaction
This compound is a thienopyridine derivative that acts as a potent inhibitor of UGT8.[2] While the precise crystal structure of this compound in complex with UGT8 is not publicly available, molecular modeling studies of similar thienopyridine compounds suggest a binding mode within the enzyme's active site. The inhibitor likely forms key interactions with residues in the catalytic pocket, preventing the binding of the natural substrates, ceramide and UDP-galactose.
Experimental Protocols
Mass Spectrometry-Based UGT8 Activity Assay
This protocol is adapted from methodologies used for screening and characterizing UGT8 inhibitors.[2][5]
Objective: To determine the in vitro inhibitory activity of this compound on UGT8.
Materials:
-
Human esophageal adenocarcinoma cell line (OE19) or other cells endogenously or recombinantly expressing UGT8.
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Ceramide substrate solution.
-
UDP-galactose solution.
-
This compound (compound 19) stock solution in DMSO.
-
Quenching solution (e.g., acetonitrile).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
Procedure:
-
Cell Lysate Preparation: Culture OE19 cells to confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the UGT8 enzyme. Determine the protein concentration of the lysate.
-
Reaction Setup: In a 96-well plate, combine the cell lysate, ceramide substrate, and varying concentrations of this compound (or DMSO for control).
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding UDP-galactose to each well.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time, optimized for linear product formation.
-
Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Sample Preparation for LC-MS/MS: Centrifuge the plate to pellet precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to quantify the amount of GalCer produced.
-
Data Analysis: Calculate the percentage of UGT8 inhibition for each concentration of this compound compared to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Pharmacodynamic Study
This protocol is based on in vivo studies assessing the efficacy of this compound.[2]
Objective: To evaluate the in vivo efficacy of this compound in reducing the synthesis of GalCer and sulfatide in a mouse model.
Materials:
-
Juvenile or adult mice.
-
This compound formulated for oral administration.
-
¹³C-labeled galactose (¹³C-Gal) solution for intraperitoneal (IP) injection.
-
Anesthesia and surgical tools for tissue collection.
-
Homogenization buffer.
-
Lipid extraction solvents (e.g., chloroform/methanol).
-
LC-MS/MS system.
Procedure:
-
Animal Dosing: Administer this compound orally to mice at various doses (e.g., 3, 10, 30 mg/kg) twice daily for a specified period (e.g., 3 days). A control group receives the vehicle only.
-
Tracer Administration: Concurrently, administer ¹³C-Gal via IP injection once daily to trace the de novo synthesis of galactosphingolipids.
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect relevant tissues, such as the brain and kidneys.
-
Tissue Homogenization and Lipid Extraction: Homogenize the collected tissues and perform a lipid extraction to isolate the glycosphingolipids.
-
LC-MS/MS Analysis: Analyze the lipid extracts by LC-MS/MS to quantify the levels of ¹³C-labeled GalCer and sulfatide.
-
Data Analysis: Compare the levels of ¹³C-labeled lipids in the this compound-treated groups to the vehicle-treated control group to determine the percentage of inhibition of de novo synthesis. Calculate the ED50 value.
Conclusion
This compound is a highly potent and selective inhibitor of UGT8 with a promising pharmacokinetic profile and demonstrated in vivo efficacy in reducing the biosynthesis of key glycosphingolipids implicated in the pathology of certain lysosomal storage diseases. Its mechanism of action via substrate reduction offers a compelling therapeutic strategy for these debilitating genetic disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound and other UGT8 inhibitors.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UGT8 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Ugt8-IN-1: A Technical Guide for Studying Galactosylceramide Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-galactose:ceramide galactosyltransferase (UGT8), also known as ceramide galactosyltransferase (CGT), is a pivotal enzyme in the biosynthesis of galactosylceramide (GalCer). GalCer and its sulfated derivative, sulfatide, are essential glycosphingolipids, primarily found in the myelin sheath of the central and peripheral nervous systems.[1] Dysregulation of UGT8 activity and the subsequent accumulation of its downstream products are implicated in the pathophysiology of several neurological and oncological conditions, including lysosomal storage disorders like Metachromatic Leukodystrophy (MLD) and Krabbe disease, as well as in the progression of certain cancers such as basal-like breast cancer.
This technical guide focuses on Ugt8-IN-1, a potent and selective inhibitor of UGT8, as a tool to investigate the function of galactosylceramide. This compound, also identified as compound 19, is a brain-penetrable and orally bioavailable small molecule that enables the study of substrate reduction therapy by blocking the synthesis of GalCer and sulfatide.[1][2] This document provides a comprehensive overview of this compound, including its biochemical and pharmacological properties, detailed experimental protocols for its use in vitro and in vivo, and the underlying signaling pathways.
This compound: Mechanism of Action and Properties
This compound acts as a direct inhibitor of the UGT8 enzyme, thereby blocking the transfer of galactose from UDP-galactose to ceramide, the committed step in GalCer synthesis. This mode of action makes it a valuable tool for substrate reduction therapy, aiming to decrease the accumulation of downstream metabolites.
Quantitative Data for this compound
| Parameter | Value | Species/System | Reference |
| IC50 | 0.2 nM | UGT8 (also known as CGT) | [3] |
| Selectivity | >10 µM | UGT1A1, -1A6, -2B7, -2B15, -2B17 | [3] |
| In Vivo Efficacy (ED50) | <3 mg/kg | Inhibition of GalCer and Sulfatide synthesis in juvenile mouse brain | [3] |
| Pharmacokinetics (T1/2) | 1.13 h | Mouse (1 mg/kg, IV) | [2] |
| 4.3 h | Rat (1 mg/kg, IV) | [2] | |
| 13.6 h | Dog (1 mg/kg, IV) | [2] | |
| Pharmacokinetics (Oral Bioavailability, F%) | 34% | Mouse (3 mg/kg, PO) | [2] |
| 40% | Rat (3 mg/kg, PO) | [2] | |
| 52% | Dog (3 mg/kg, PO) | [2] |
Signaling and Metabolic Pathways
The inhibition of UGT8 by this compound has direct consequences on the sphingolipid metabolic pathway, leading to a reduction in galactosylceramide and its downstream metabolites.
Experimental Protocols
In Vitro UGT8 Inhibition Assay (Mass Spectrometry-Based)
This protocol is adapted from the screening methodology used for the discovery of this compound, which utilized the OE19 cell line, a human esophageal adenocarcinoma cell line known to express UGT8.
1. Cell Culture and Lysate Preparation:
-
Cell Line: OE19 cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Lysate Preparation:
-
Grow OE19 cells to ~80-90% confluency.
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Scrape cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Homogenize the cell suspension by sonication or douncing on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the microsomal fraction where UGT8 is localized.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
2. UGT8 Enzyme Assay:
-
Reaction Mixture (per well in a 96-well plate):
-
Cell lysate (containing a predetermined amount of UGT8, e.g., 10-50 µg of total protein)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 1 mM DTT)
-
Ceramide substrate (e.g., C6-ceramide, final concentration 10-50 µM, added in a suitable solvent like DMSO)
-
This compound or vehicle (DMSO) at various concentrations.
-
-
Assay Procedure:
-
Pre-incubate the cell lysate, assay buffer, and this compound/vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding UDP-galactose (final concentration 100-500 µM).
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a cold organic solvent mixture (e.g., chloroform:methanol 2:1 v/v).
-
3. Lipid Extraction and Analysis by LC-MS/MS:
-
After stopping the reaction, vortex the samples vigorously.
-
Add water to induce phase separation.
-
Centrifuge to separate the organic and aqueous phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the lipid extract under a stream of nitrogen.
-
Reconstitute the dried lipids in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system to quantify the amount of galactosylceramide formed. Use a C18 reverse-phase column and a gradient elution profile. Monitor the specific parent-daughter ion transitions for the chosen ceramide substrate and its galactosylated product.
In Vivo Pharmacodynamic Study in Mice
This protocol outlines the procedure to assess the efficacy of this compound in reducing GalCer and sulfatide levels in mouse tissues.
1. Animal Husbandry and Dosing:
-
Animal Model: C57BL/6 mice (or a relevant disease model such as the twitcher mouse for Krabbe disease).
-
Housing: Standard housing conditions with ad libitum access to food and water.
-
Drug Formulation: this compound can be formulated for oral administration. A sample formulation involves dissolving this compound in DMSO and then diluting it in corn oil. For example, a 100 μL stock solution of 57.5 mg/mL in DMSO can be added to 900 μL of corn oil for a working solution.[2]
-
Dosing: Administer this compound orally (e.g., by gavage) at desired doses (e.g., 3, 10, and 30 mg/kg) twice a day for a specified period (e.g., three days).[2] A vehicle control group should be included.
2. Tissue Collection and Processing:
-
At the end of the treatment period, euthanize the mice according to approved animal welfare guidelines.
-
Perfuse the animals with ice-cold PBS to remove blood from the tissues.
-
Dissect the tissues of interest (e.g., brain, kidney).
-
Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until lipid extraction.
3. Lipid Extraction from Brain Tissue (Folch Method):
-
Weigh a portion of the frozen brain tissue (e.g., 50-100 mg).
-
Homogenize the tissue in a 2:1 (v/v) mixture of chloroform:methanol (19 volumes of solvent to 1 volume of tissue).[4]
-
Agitate the homogenate for 15-20 minutes at room temperature.
-
Filter or centrifuge the homogenate to recover the liquid phase.
-
Add 0.2 volumes of 0.9% NaCl solution to the liquid phase to induce phase separation.
-
Centrifuge to separate the phases. The lower chloroform phase contains the lipids.
-
Carefully collect the lower organic phase.
-
Dry the lipid extract under a stream of nitrogen.
4. LC-MS/MS Analysis of Galactosylceramide and Sulfatide:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS.
-
Use a C18 or a HILIC column for chromatographic separation.
-
Employ a suitable gradient elution to separate GalCer and sulfatide species.
-
Use a tandem mass spectrometer in negative ion mode for sulfatide and positive ion mode for GalCer.
-
Monitor specific precursor-product ion transitions for the different acyl chain variants of GalCer and sulfatide.
-
Quantify the lipids using appropriate internal standards.
Experimental Workflow Diagram
Conclusion
This compound is a powerful chemical probe for elucidating the multifaceted roles of galactosylceramide and sulfatide in health and disease. Its high potency, selectivity, and favorable pharmacokinetic profile make it an invaluable tool for researchers in neuroscience, oncology, and drug discovery. The experimental protocols provided in this guide offer a framework for utilizing this compound to investigate the functional consequences of UGT8 inhibition and to explore the therapeutic potential of substrate reduction therapy for a range of disorders. As research in this area progresses, this compound will likely continue to be a key asset in unraveling the complexities of glycosphingolipid biology.
References
- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
Ugt8-IN-1: A Technical Overview of its Impact on Myelin Formation and Maintenance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of UDP Glycosyltransferase 8 (Ugt8) in the formation and maintenance of myelin and the consequential effects of its inhibition by Ugt8-IN-1. Ugt8 is a pivotal enzyme in the biosynthesis of galactosylceramide (GalCer), a major glycosphingolipid component of the myelin sheath. Understanding the impact of inhibiting this enzyme is critical for research into demyelinating diseases and the development of potential therapeutics.
Core Mechanism of Ugt8 and the Action of this compound
Ugt8, also known as ceramide galactosyltransferase (CGT), catalyzes the final and essential step in the synthesis of galactosylceramide (GalCer) by transferring galactose from UDP-galactose to a ceramide backbone. GalCer is subsequently converted to sulfatide. Both GalCer and sulfatide are indispensable for the proper structure and function of the myelin sheath produced by oligodendrocytes in the central nervous system (CNS).
These lipids are crucial for:
-
The initial wrapping of the axon by the oligodendrocyte membrane.
-
Maintaining the stability and compaction of the myelin layers.
-
Ensuring proper axo-glial signaling and the integrity of the nodes of Ranvier.
This compound is a selective inhibitor of the Ugt8 enzyme. By blocking the catalytic activity of Ugt8, this compound prevents the synthesis of GalCer and, consequently, sulfatide. This leads to a lipid imbalance in the oligodendrocyte membrane, which disrupts the process of myelination and can compromise the stability of existing myelin. The resulting myelin sheath is often thinner, poorly compacted, and unstable. Studies using knockout mice (Ugt8-/-) have demonstrated the critical nature of this enzyme; these animals exhibit severe neurological defects, including tremors, ataxia, and paralysis, which are linked to significant myelin abnormalities.
Signaling and Biosynthetic Pathway
The synthesis of essential myelin galactolipids is a direct, multi-step pathway where Ugt8 plays a rate-limiting role. The inhibition of this enzyme creates a critical bottleneck, preventing the production of lipids essential for myelin sheath integrity.
Quantitative Data on Ugt8 Deficiency
Quantitative data from studies on Ugt8-deficient animal models highlight the severe impact on the CNS. While specific data for this compound is proprietary or less available in public literature, the effects of genetic knockout serve as a reliable proxy for the consequences of potent enzymatic inhibition.
| Parameter | Observation in Ugt8-/- Mice | Consequence | Reference |
| Myelin Sheath Thickness | Significantly reduced compared to wild-type. | Impaired nerve impulse conduction. | |
| Myelin-Associated Glycolipids | Complete absence of GalCer and sulfatide. | Loss of myelin compaction and stability. | |
| Glial Fibrillary Acidic Protein (GFAP) | Markedly increased expression in astrocytes. | Indicates widespread reactive astrogliosis. | |
| Neurofilaments | Increased phosphorylation. | Suggests axonal stress or damage. | |
| Motor Function | Severe tremors, ataxia, and progressive paralysis. | Correlates with CNS dysmyelination. | |
| Lifespan | Significantly shortened. | Fatal outcome due to severe neurological deficits. |
Key Experimental Protocols
Studying the effects of this compound involves a series of established in-vitro and in-vivo methodologies.
This assay is fundamental for assessing the direct impact of this compound on the ability of OPCs to mature into myelin-producing oligodendrocytes.
-
Cell Culture : Isolate OPCs from the cortices of neonatal rat pups (P1-P2) or from pluripotent stem cells. Culture them on poly-D-lysine (PDL) coated plates in a defined proliferation medium containing growth factors like PDGF-AA and FGF-2.
-
Inhibitor Treatment : To induce differentiation, switch the medium to a differentiation medium lacking the growth factors and containing triiodothyronine (T3). Add this compound at various concentrations (e.g., ranging from 1 nM to 10 µM) to the experimental wells. A vehicle control (e.g., DMSO) must be run in parallel.
-
Incubation : Culture the cells for 3-5 days to allow for differentiation.
-
Analysis (Immunocytochemistry) : Fix the cells and perform immunofluorescence staining for key markers:
-
Oligodendrocyte Markers : O4 (early), GalCer (mature), and Myelin Basic Protein (MBP, mature).
-
Counterstain : DAPI for nuclear staining.
-
-
Quantification : Capture images using fluorescence microscopy and quantify the percentage of MBP-positive cells relative to the total number of DAPI-stained cells. Analyze cell morphology and the complexity of myelinated structures.
This method quantifies the expression levels of key myelin proteins following treatment with this compound.
-
Sample Preparation : Culture and treat OPCs as described above. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C (e.g., anti-MBP, anti-PLP, anti-MAG). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is essential.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ, normalizing the expression of target proteins to the loading control.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the effect of a Ugt8 inhibitor on oligodendrocyte differentiation and myelin protein expression.
Conclusion and Future Directions
The inhibition of Ugt8 by molecules like this compound provides a potent method for studying the fundamental role of galactolipids in myelination. The resulting phenotype, characterized by severe dysmyelination, underscores the enzyme's criticality. For drug development, while direct inhibition of Ugt8 would be detrimental, understanding its regulation could open new avenues. Future research may focus on identifying upstream regulators of Ugt8 expression or activity, which could present novel therapeutic targets for demyelinating diseases where enhancing myelin synthesis or repair is the primary goal.
A Technical Guide to the Function of UDP-Glycosyltransferase 8 (UGT8) in Central Nervous System Development
Audience: Researchers, Scientists, and Drug Development Professionals
Version: 1.0
Executive Summary
Uridine Diphosphate (UDP)-Glycosyltransferase 8 (UGT8), also known as Ceramide Galactosyltransferase (CGT), is a pivotal enzyme in the development of the central nervous system (CNS).[1][2][3][4] As the key catalyst in the biosynthesis of galactosylceramide (GalCer), a precursor to sulfatide, UGT8 is indispensable for the formation and maintenance of myelin.[1][2][5] Myelin sheaths, produced by oligodendrocytes in the CNS, are critical for the rapid saltatory conduction of nerve impulses and for providing metabolic support to axons. This guide provides an in-depth examination of UGT8's core functions, its role in the sulfatide biosynthesis pathway, its influence on oligodendrocyte differentiation, and its involvement in molecular signaling. Furthermore, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways and workflows to support advanced research and therapeutic development.
Core Function and Enzymatic Reaction
UGT8 is an integral membrane protein of the endoplasmic reticulum that belongs to the UDP-glycosyltransferase superfamily.[3][6] Its primary and most well-characterized function within the CNS is to catalyze the transfer of galactose from a UDP-galactose donor to a ceramide acceptor.[1][2][6][7] This reaction is the first and rate-limiting step in the synthesis of galactocerebrosides, which are foundational components of the myelin sheath.[1][2]
Reaction: Ceramide + UDP-galactose ---(UGT8)---> Galactosylceramide (GalCer) + UDP
While its primary substrate is ceramide, research has shown that UGT8 can also galactosidate other molecules, such as bile acids, with high efficiency.[6][8][9] However, within the context of CNS development, its action on ceramide is paramount.
The Sulfatide Biosynthesis Pathway
UGT8 initiates a critical two-step pathway that produces sulfatide, a major glycosphingolipid of the myelin sheath, comprising approximately 4% of total myelin lipids.[10]
-
Step 1: GalCer Synthesis: UGT8 catalyzes the formation of Galactosylceramide (GalCer) from ceramide and UDP-galactose on the endoplasmic reticulum.[6][7][11]
-
Step 2: Sulfatide Synthesis: The enzyme Galactosylceramide Sulfotransferase (GAL3ST1) then converts GalCer to 3'-sulfo-galactosylceramide (sulfatide) through a sulfonation reaction.[6][7]
This pathway is essential for the proper composition and function of myelin.
References
- 1. UGT8 - Wikipedia [en.wikipedia.org]
- 2. genecards.org [genecards.org]
- 3. BioGPS - your Gene Portal System [biogps.org]
- 4. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. research.sahmri.org.au [research.sahmri.org.au]
- 9. A novel function for UDP glycosyltransferase 8: galactosidation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of sulfatide in normal and pathological cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
Ugt8-IN-1: A Potent Tool for the Exploration of Glycosphingolipid Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosphingolipids (GSLs) are a diverse class of lipids that play crucial roles in various cellular processes, including cell signaling, recognition, and membrane stability. The dysregulation of GSL metabolism is implicated in a range of diseases, from rare lysosomal storage disorders to prevalent conditions like cancer. A key enzyme in the biosynthesis of galactosyl-based GSLs is UDP-galactose ceramide galactosyltransferase (UGT8). Ugt8-IN-1 has emerged as a potent and selective inhibitor of UGT8, providing a valuable chemical tool to investigate the physiological and pathological roles of UGT8 and its downstream metabolic products. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and its application in studying relevant signaling pathways.
Mechanism of Action
This compound is a brain-penetrable and orally active small molecule inhibitor of the ceramide galactosyltransferase enzyme, UGT8.[1][2] UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, a critical step in the biosynthesis of galactosylceramide (GalCer) and its downstream derivative, sulfatide.[3] By inhibiting UGT8, this compound effectively blocks the production of these important glycosphingolipids, allowing for the study of the consequences of their depletion in various biological systems.
Quantitative Data
The following tables summarize the key quantitative data for this compound, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Species/System | Value | Reference |
| IC50 (UGT8) | Not Specified | 0.2 nM | [4] |
| ED50 (GalCer synthesis inhibition) | Juvenile Mouse Brain | <3 mg/kg | [1] |
| ED50 (Sulfatide synthesis inhibition) | Juvenile Mouse Brain | <3 mg/kg | [1] |
| ED50 (GalCer & Sulfatide inhibition) | Adult Mouse Kidney | ≥90% inhibition at 3, 10, and 30 mg/kg | [1][2] |
Table 2: Selectivity Profile of this compound
| Enzyme | IC50 | Reference |
| UGT1A1 | >10 µM | [4] |
| UGT1A6 | >10 µM | [4] |
| UGT2B7 | >10 µM | [4] |
| UGT2B15 | >10 µM | [4] |
| UGT2B17 | >10 µM | [4] |
| Kinase Panel (~60 kinases) | >10 µM | [4] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Administration | T1/2 | Oral Bioavailability (F%) | Reference |
| Rat | IV (1 mg/kg) | 4.3 h | 40% (at 3 mg/kg) | [1][2] |
| Mouse | IV (1 mg/kg) | 1.13 h | 34% (at 3 mg/kg) | [1][2] |
| Dog | IV (1 mg/kg) | 13.6 h | 52% (at 3 mg/kg) | [1][2] |
Experimental Protocols
In Vitro UGT8 Inhibition Assay
This protocol is adapted from methodologies described for UGT enzyme assays.[5][6][7][8]
1. Materials:
- Recombinant human UGT8 enzyme (e.g., from insect or mammalian expression systems).
- Ceramide substrate (e.g., N-octanoyl-D-sphingosine).
- UDP-galactose (cofactor).
- This compound.
- Assay buffer: 25 mM Tris, pH 7.5, 5 mM CaCl₂, 10 mM MnCl₂.[5]
- Quenching solution: Acetonitrile.
- LC-MS/MS system.
2. Procedure:
- Prepare a stock solution of this compound in DMSO.
- In a microcentrifuge tube, combine the assay buffer, recombinant UGT8 enzyme, and varying concentrations of this compound (or DMSO for control).
- Pre-incubate the mixture at 37°C for 10 minutes.
- Initiate the reaction by adding the ceramide substrate and UDP-galactose. The final reaction volume is typically 120 µL, with final concentrations of 0.6 mM for the aglycone substrate and 1.2 mM for the UDP sugar.[5]
- Incubate at 37°C for 1 hour.[5]
- Terminate the reaction by adding 200 µL of cold acetonitrile.[5]
- Centrifuge to pellet the precipitated protein.
- Analyze the supernatant for the presence of GalCer using a validated LC-MS/MS method.
- Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
In Vivo Pharmacodynamic Study in Mice
This protocol is based on the in vivo studies described for this compound.[1][2]
1. Animals:
- Use appropriate mouse strain and age (e.g., juvenile or adult C57BL/6).
2. Materials:
- This compound.
- Vehicle for oral administration (e.g., corn oil).[1]
- ¹³C-labeled galactose (¹³C-Gal).
- Anesthesia and euthanasia agents.
- Tissue homogenization equipment.
- LC-MS/MS system.
3. Procedure:
- Prepare a formulation of this compound in the chosen vehicle. A stock solution in DMSO can be diluted in corn oil.[1]
- Administer this compound orally to the mice at desired doses (e.g., 3, 10, 30 mg/kg). A twice-daily dosing regimen for three days has been reported to be effective.[1][2]
- At a specified time after the final dose, administer a tracer, such as ¹³C-Gal, via intraperitoneal injection to track de novo synthesis of GalCer and sulfatide.
- After a defined period to allow for metabolic incorporation of the tracer, euthanize the animals and harvest tissues of interest (e.g., brain, kidney).
- Homogenize the tissues and extract the lipids.
- Analyze the lipid extracts by LC-MS/MS to quantify the levels of ¹³C-labeled GalCer and sulfatide.
- Compare the levels of labeled GSLs in treated versus vehicle control animals to determine the extent of inhibition.
Quantification of Galactosylceramide and Sulfatide by LC-MS/MS
This protocol is a generalized procedure based on established methods for GSL analysis.[9][10][11]
1. Lipid Extraction:
- Homogenize tissue samples in a suitable solvent mixture, such as chloroform:methanol (2:1, v/v).
- Add an internal standard (e.g., a deuterated version of the analyte) to the homogenate for accurate quantification.
- Perform a liquid-liquid extraction to separate the lipid-containing organic phase.
- Evaporate the organic solvent under a stream of nitrogen.
2. LC-MS/MS Analysis:
- Reconstitute the dried lipid extract in a suitable solvent for injection.
- Use a C18 reversed-phase column for chromatographic separation.
- Employ a gradient elution with mobile phases such as those containing acetonitrile, isopropanol, water, and modifiers like formic acid or ammonium formate.
- Operate the mass spectrometer in a positive ion mode for GalCer and negative ion mode for sulfatide.
- Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for each analyte and the internal standard.
Signaling Pathways and Experimental Workflows
UGT8 Metabolic Pathway
The primary role of UGT8 is in the synthesis of galactosylceramide, which is a precursor for sulfatide. This compound directly inhibits this initial step.
Caption: The UGT8-catalyzed step in glycosphingolipid synthesis and its inhibition by this compound.
UGT8 Signaling in Basal-Like Breast Cancer
In basal-like breast cancer, UGT8 expression is upregulated and contributes to tumor progression. The transcription factor Sox10 drives UGT8 expression, leading to increased sulfatide levels. Sulfatide then activates integrin αVβ5 signaling, which in turn promotes tumorigenicity and metastasis through downstream pathways such as Src-FAK and MEK-ERK.
Caption: UGT8-mediated signaling pathway in basal-like breast cancer progression.
Experimental Workflow for Investigating this compound Effects
This workflow outlines the steps to study the impact of this compound on cellular processes, from initial treatment to downstream analysis.
Caption: A typical experimental workflow to assess the effects of this compound.
Conclusion
This compound is a powerful and specific inhibitor of UGT8, making it an indispensable tool for dissecting the roles of galactosyl-based glycosphingolipids in health and disease. Its favorable pharmacokinetic properties allow for its use in both in vitro and in vivo models. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies of GSL metabolism and associated signaling pathways, with significant implications for the development of novel therapeutics for conditions ranging from lysosomal storage disorders to cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of UGT8 as a monogalactosyl diacylglycerol synthase in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGT Inhibition | Evotec [evotec.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of sulfatides and lysosulfatides in tissues and body fluids by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural characterization of glycosphingolipids by liquid chromatography-mass spectrometry - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Investigating the Function of UGT8 in Oligodendrocyte Differentiation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine diphosphate (UDP) glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT), is a pivotal enzyme in the central nervous system (CNS). It catalyzes the final and rate-limiting step in the biosynthesis of galactosylceramide (GalC), a major glycosphingolipid essential for the structural integrity and function of the myelin sheath.[1][2][3] The expression of UGT8 is tightly regulated and coincides with the onset of myelination, making it a critical player in the differentiation of oligodendrocytes, the myelinating cells of the CNS.[1][4] This technical guide provides an in-depth overview of UGT8's function, its associated signaling pathways, and detailed experimental protocols for its investigation. The information presented is intended to equip researchers with the knowledge and tools necessary to explore UGT8 as a potential therapeutic target for demyelinating diseases.
The Core Role of UGT8 in Myelin Glycolipid Synthesis
UGT8 is the key enzyme responsible for transferring galactose from UDP-galactose to a ceramide backbone, forming galactosylceramide (GalC).[1][5] GalC is a foundational component of the myelin sheath, where it can be further converted to sulfatide.[6][7] These galactolipids are not merely structural; they are crucial for the proper formation, compaction, and stability of myelin.[8][9] The synthesis pathway is a critical control point in oligodendrocyte maturation.
Signaling and Regulatory Pathways
The function of UGT8 is governed by a network of transcriptional regulators and is integrated with other signaling pathways that collectively drive oligodendrocyte differentiation.
Transcriptional Regulation of UGT8
The expression of the UGT8 gene is a critical checkpoint in oligodendrocyte development and is controlled by a balance of activating and repressing transcription factors. The homeodomain factor Nkx2.2 acts as a positive regulator, promoting UGT8 expression, while the basic helix-loop-helix (bHLH) factor OLIG2, a master regulator of oligodendrocyte lineage, acts as a repressor.[8][10] This delicate balance ensures that GalC synthesis is initiated at the appropriate stage of differentiation.
GalC-Mediated Signaling in Lipid Rafts
Once synthesized, GalC is transported to the plasma membrane where it becomes a key component of specialized lipid microdomains, or "rafts".[11] Within these rafts, GalC interacts with Sigma-1 Receptors (Sig-1R), which are crucial for the compartmentalization and transport of lipids synthesized in the endoplasmic reticulum.[11][12] The formation of Sig-1R and GalC-enriched lipid rafts is a critical signaling event that promotes the terminal differentiation of oligodendrocytes.[11][12] This interaction can be modulated pharmacologically; for instance, Sig-1R agonists enhance differentiation, while antagonists block it.[11]
References
- 1. The UDP-galactose:ceramide galactosyltransferase: expression pattern in oligodendrocytes and Schwann cells during myelination and substrate preference for hydroxyceramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. genecards.org [genecards.org]
- 3. UGT8 - Wikipedia [en.wikipedia.org]
- 4. karger.com [karger.com]
- 5. medlink.com [medlink.com]
- 6. Role of galactosylceramide and sulfatide in oligodendrocytes and CNS myelin: formation of a glycosynapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. lipotype.com [lipotype.com]
- 10. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Sigma-1 receptors at galactosylceramide-enriched lipid microdomains regulate oligodendrocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ugt8-IN-1: A Technical Guide to a Potent Inhibitor of Sulfatide Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Ugt8-IN-1, a potent and selective small-molecule inhibitor of the enzyme UDP-galactose:ceramide galactosyltransferase (UGT8), also known as cerebroside sulfotransferase. UGT8 is the critical enzyme responsible for the final step in sulfatide biosynthesis, catalyzing the transfer of a sulfate group to galactosylceramide. Given the crucial role of sulfatides in the formation and maintenance of myelin sheaths, this compound serves as a valuable chemical probe for studying demyelinating diseases and other neurological processes.
Core Mechanism of Action
This compound directly inhibits the enzymatic activity of UGT8. By blocking this enzyme, it prevents the conversion of galactosylceramide (GalCer) to 3'-sulfo-galactosylceramide (sulfatide). This inhibition leads to a reduction in the cellular levels of sulfatides, which are essential components of the myelin sheath produced by oligodendrocytes in the central nervous system and Schwann cells in the peripheral nervous system.
Caption: Mechanism of this compound action on the sulfatide biosynthesis pathway.
Quantitative Data
This compound has been characterized as a highly potent inhibitor of UGT8. The following table summarizes the key quantitative metrics reported for this compound.
| Parameter | Value | Species | Assay Type | Notes |
| IC₅₀ | 37 nM | Human (recombinant) | Coupled-enzyme colorimetric assay | Represents the half-maximal inhibitory concentration against the isolated enzyme. |
| Cellular Sulfatide Reduction | Significant | Rat | Oligodendrocyte Precursor Cells (OPCs) | Treatment with this compound leads to a dose-dependent decrease in sulfatide levels as measured by LC-MS. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. The following are representative protocols for the biochemical and cell-based characterization of this compound.
Biochemical Potency Assessment: Coupled-Enzyme Colorimetric Assay
This assay quantifies UGT8 activity by measuring the production of adenosine 5'-diphosphate (ADP), a byproduct of the sulfotransferase reaction, in a coupled-enzyme system.
Principle: The sulfotransferase reaction utilizes 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor, producing ADP. The generated ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Subsequently, lactate dehydrogenase oxidizes NADH to NAD+ while reducing pyruvate to lactate. The decrease in NADH absorbance at 340 nm is directly proportional to the UGT8 activity.
Materials:
-
Recombinant human UGT8 enzyme
-
Galactosylceramide (substrate)
-
3'-phosphoadenosine-5'-phosphosulfate (PAPS, co-substrate)
-
Phosphoenolpyruvate (PEP)
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
NADH
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂, Triton X-100)
-
This compound (dissolved in DMSO)
-
384-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: Prepare a master mix containing assay buffer, PEP, NADH, PK, and LDH.
-
Compound Plating: Serially dilute this compound in DMSO and dispense into the microplate. Also, include controls with DMSO only (for 100% activity) and a known inhibitor or no enzyme (for 0% activity).
-
Enzyme Addition: Add the recombinant UGT8 enzyme to the wells containing the compound and incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate Reaction: Add a solution of the substrates (galactosylceramide and PAPS) to all wells to start the enzymatic reaction.
-
Kinetic Reading: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 15-20 minutes) at a constant temperature (e.g., 30°C).
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Normalize the data to the controls and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for the UGT8 coupled-enzyme biochemical assay.
Cellular Activity Assessment: Sulfatide Measurement by LC-MS
This method quantifies the effect of this compound on sulfatide levels in a cellular context, providing a measure of its target engagement and functional impact.
Principle: Cells (typically oligodendrocyte precursor cells or related lines) are treated with this compound. After treatment, lipids are extracted, and the sulfatide species are separated and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Oligodendrocyte precursor cells (OPCs) or a relevant cell line
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., Chloroform:Methanol mixture)
-
Internal standard (e.g., a non-endogenous, deuterated sulfatide species)
-
LC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere. Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified period (e.g., 24-72 hours).
-
Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove media components. Scrape or trypsinize the cells and collect the cell pellet by centrifugation.
-
Lipid Extraction: Resuspend the cell pellet in a defined volume of PBS. Add the internal standard. Perform a lipid extraction using a method like the Bligh-Dyer or Folch procedure with a chloroform/methanol/water solvent system. Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Carefully collect the lower organic phase containing the lipids. Dry the solvent under a stream of nitrogen. Reconstitute the dried lipid film in a suitable injection solvent (e.g., methanol/acetonitrile).
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system. Separate the lipids using a reverse-phase chromatography gradient. Detect and quantify the sulfatide species using multiple reaction monitoring (MRM) in negative ion mode, monitoring for the characteristic precursor-to-product ion transition (e.g., m/z corresponding to the sulfatide headgroup).
-
Data Analysis: Integrate the peak areas for the endogenous sulfatide species and the internal standard. Normalize the sulfatide peak areas to the internal standard. Compare the sulfatide levels in the this compound-treated samples to the vehicle-treated control to determine the dose-dependent reduction.
Caption: Workflow for cellular sulfatide quantification by LC-MS.
Conclusion
This compound is a critical research tool for dissecting the role of sulfatide biosynthesis in health and disease. Its high potency and selectivity allow for precise interrogation of the UGT8 enzyme's function in cellular and potentially in vivo models. The experimental protocols outlined in this guide provide a framework for researchers to effectively utilize this compound in their studies, from initial biochemical characterization to the assessment of its effects in complex biological systems. This inhibitor holds significant promise for advancing our understanding of myelin biology and for the exploration of novel therapeutic strategies for demyelinating disorders.
The Role of UDP-Glycosyltransferase 8 (UGT8) in Basal-Like Breast Cancer: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Basal-like breast cancer (BLBC) is a particularly aggressive subtype with limited treatment options and a poor prognosis. Recent research has identified UDP-Glycosyltransferase 8 (UGT8), an enzyme involved in sphingolipid metabolism, as a key driver of BLBC progression. This technical guide provides an in-depth overview of the role of UGT8 in BLBC, detailing the underlying signaling pathways, experimental methodologies to investigate its function, and its potential as a therapeutic target. Quantitative data from key studies are summarized, and detailed protocols for relevant experiments are provided to facilitate further research in this critical area.
Introduction: Basal-Like Breast Cancer and the Emergence of UGT8
Breast cancer is a heterogeneous disease, with distinct molecular subtypes characterized by different genetic profiles, cellular origins, and clinical outcomes. Among these, basal-like breast cancer (BLBC) accounts for approximately 15% of all breast cancers and is distinguished by its aggressive clinical behavior, high rates of metastasis, and lack of expression of the estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2). This "triple-negative" phenotype renders BLBC unresponsive to conventional endocrine therapies and HER2-targeted treatments, highlighting the urgent need for novel therapeutic strategies.
Recent studies have illuminated the critical role of metabolic reprogramming in cancer progression. One key metabolic enzyme, UDP-Glycosyltransferase 8 (UGT8), has emerged as a significant player in the pathogenesis of BLBC.[1][2][3] UGT8 is the initial and rate-limiting enzyme in the synthesis of galactosylceramide (GalCer), a precursor for sulfatide, a class of sulfoglycosphingolipids.[4] Elevated expression of UGT8 has been specifically observed in BLBC and is strongly correlated with poor patient prognosis.[1][2][3] This guide will delve into the technical details of UGT8's function in BLBC, providing a comprehensive resource for researchers in the field.
The UGT8 Signaling Pathway in Basal-Like Breast Cancer
The pro-tumorigenic effects of UGT8 in BLBC are mediated through a distinct signaling cascade that ultimately enhances cancer cell migration, invasion, and survival. The key components of this pathway are outlined below.
Transcriptional Regulation by SOX10
The transcription factor SOX10 is a critical upstream regulator of UGT8 expression in BLBC.[1][2][3] SOX10 directly binds to the promoter region of the UGT8 gene, driving its transcription.[1] This leads to the observed overexpression of UGT8 specifically in BLBC, a subtype often characterized by high SOX10 levels.
The Sulfatide Biosynthetic Pathway
UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide (GalCer).[4] GalCer is subsequently converted to sulfatide by the enzyme galactosylceramide sulfotransferase (GAL3ST1).[4] The upregulation of UGT8 in BLBC leads to an accumulation of its downstream product, sulfatide.[1]
Activation of Integrin αVβ5 Signaling
Accumulated sulfatide on the cell surface acts as a ligand for the integrin receptor αVβ5.[1][2] The binding of sulfatide to integrin αVβ5 triggers downstream signaling pathways that are crucial for BLBC progression, including the TGF-β and NF-κB pathways.[1] This activation promotes cell migration, invasion, and tumorigenicity.[1][2][3]
Visualization of the UGT8 Signaling Pathway
The signaling cascade from SOX10 to the downstream effects on cell behavior is depicted in the following diagram:
Quantitative Data on UGT8 in Basal-Like Breast Cancer
The following tables summarize key quantitative findings from studies on UGT8 in BLBC.
Table 1: UGT8 Expression in Breast Cancer Subtypes
| Dataset | Comparison | Fold Change / p-value | Reference |
| TCGA, NKI295, METABRIC, GSE25066 | BLBC vs. Luminal A/B, HER2+ | Significantly higher in BLBC | [1] |
| Breast Cancer Cell Lines | BLBC vs. Luminal | Higher UGT8 mRNA and protein | [1] |
Table 2: Correlation of UGT8 Expression with Clinicopathological Features
| Feature | Correlation with High UGT8 Expression | p-value | Reference |
| Tumor Grade | Positive (Higher in Grade 3) | <0.001 | [1] |
| Tumor Size | Positive | <0.05 | [1] |
| Overall Survival | Negative | <0.05 | [1] |
| Relapse-Free Survival | Negative | <0.05 | [1] |
| Distant Metastasis-Free Survival | Negative | <0.05 | [1] |
Table 3: Effects of UGT8 Knockdown and Inhibition on BLBC Cell Lines
| Assay | Cell Line | Treatment | Result | Reference |
| Migration | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |
| Invasion | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |
| Colony Formation | MDA-MB-231, SUM159 | UGT8 shRNA | Significant decrease | [1] |
| Migration | MDA-MB-231, SUM159 | Zoledronic Acid (10µM) | Significant decrease | [1] |
| Invasion | MDA-MB-231, SUM159 | Zoledronic Acid (10µM) | Significant decrease | [1] |
Table 4: In Vivo Effects of UGT8 Knockdown and Inhibition
| Model | Treatment | Outcome | Reference |
| Xenograft (SCID mice) | UGT8 shRNA in MDA-MB-231 | Reduced tumor growth | [1] |
| Metastasis (tail vein injection) | UGT8 shRNA in MDA-MB-231 | Reduced lung metastases | [1] |
| Metastasis (tail vein injection) | Zoledronic Acid (0.0186 mg/kg/d) | Reduced lung metastases | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of UGT8 in BLBC.
UGT8 Knockdown using shRNA
This protocol describes the stable knockdown of UGT8 expression in BLBC cell lines.
Materials:
-
Lentiviral vectors containing shRNA targeting UGT8 (e.g., from Sigma-Aldrich)
-
Packaging plasmids (e.g., pMD2.G and psPAX2)
-
HEK293T cells
-
BLBC cell lines (e.g., MDA-MB-231, SUM159)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Polybrene
-
Puromycin
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the UGT8 shRNA lentiviral vector and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction of BLBC Cells:
-
Seed BLBC cells in a 6-well plate.
-
On the following day, infect the cells with the lentiviral supernatant in the presence of 8 µg/mL polybrene.
-
After 24 hours, replace the medium with fresh complete medium.
-
-
Selection of Stable Clones:
-
48 hours post-transduction, begin selection with puromycin at a pre-determined optimal concentration for each cell line.
-
Maintain selection until resistant colonies are formed.
-
Expand individual clones and verify UGT8 knockdown by Western blot and/or qRT-PCR.
-
Transwell Migration and Invasion Assays
These assays are used to assess the migratory and invasive potential of BLBC cells.
Materials:
-
Transwell inserts (8.0 µm pore size) for 24-well plates
-
Matrigel Basement Membrane Matrix (for invasion assay)
-
Serum-free cell culture medium
-
Complete cell culture medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal violet solution (0.1% in 20% methanol)
Procedure:
-
Preparation of Inserts:
-
For the invasion assay, coat the top of the transwell insert with a thin layer of Matrigel diluted in serum-free medium. Allow to solidify at 37°C for at least 30 minutes. For the migration assay, no coating is needed.
-
-
Cell Seeding:
-
Harvest and resuspend BLBC cells in serum-free medium.
-
Seed 5 x 10^4 cells into the upper chamber of the transwell insert.
-
Add complete medium with 10% FBS to the lower chamber.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (e.g., 24 hours for migration, 48 hours for invasion).
-
-
Staining and Quantification:
-
After incubation, carefully remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
Gently wash the inserts with water.
-
Count the number of stained cells in several random fields under a microscope.
-
In Vivo Tumorigenicity and Metastasis Assays
These assays evaluate the ability of BLBC cells to form tumors and metastasize in an animal model.
Materials:
-
Female immunodeficient mice (e.g., SCID or nude mice, 4-6 weeks old)
-
BLBC cells (e.g., MDA-MB-231) with and without UGT8 knockdown
-
Phosphate-buffered saline (PBS)
-
Syringes and needles
-
Bioluminescence imaging system (if using luciferase-expressing cells)
Procedure for Tumorigenicity:
-
Harvest and resuspend 1 x 10^6 BLBC cells in 100 µL of PBS.
-
Inject the cell suspension subcutaneously into the mammary fat pad of the mice.
-
Monitor tumor growth by measuring tumor volume (Volume = (length x width^2)/2) every 2-3 days.
-
At the end of the experiment, euthanize the mice and excise the tumors for weighing and further analysis.
Procedure for Experimental Metastasis:
-
Harvest and resuspend 5 x 10^5 BLBC cells (expressing luciferase) in 100 µL of PBS.
-
Inject the cell suspension into the lateral tail vein of the mice.
-
Monitor the formation of lung metastases weekly using a bioluminescence imaging system.
-
At the end of the experiment, euthanize the mice, and harvest the lungs for histological analysis (H&E staining) to confirm and count metastatic nodules.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the role of UGT8 in BLBC.
UGT8 as a Therapeutic Target
The pivotal role of UGT8 in driving BLBC progression makes it an attractive therapeutic target. The identification of zoledronic acid (ZA), a bisphosphonate drug already approved for treating osteoporosis and bone metastases, as a direct inhibitor of UGT8 is a significant breakthrough.[1][2] ZA has been shown to block the sulfatide biosynthetic pathway and suppress the migration, invasion, and metastasis of BLBC cells in preclinical models.[1][2] This suggests that repurposing ZA for the treatment of BLBC could be a promising therapeutic strategy. Further clinical investigation is warranted to evaluate the efficacy of ZA in patients with UGT8-overexpressing BLBC.
Conclusion and Future Directions
UDP-Glycosyltransferase 8 has been firmly established as a key promoter of basal-like breast cancer aggressiveness. Its upregulation, driven by SOX10, leads to increased sulfatide production and subsequent activation of integrin αVβ5 signaling, which enhances the malignant phenotype of BLBC cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further explore the role of UGT8 and the broader implications of sphingolipid metabolism in cancer. Future research should focus on:
-
The development of more potent and specific small molecule inhibitors of UGT8.
-
The elucidation of the full spectrum of downstream effectors of the UGT8-sulfatide-integrin αVβ5 axis.
-
The validation of UGT8 as a predictive biomarker for response to therapies targeting this pathway, including zoledronic acid.
-
The investigation of the role of UGT8 in other cancer types.
A deeper understanding of the mechanisms governed by UGT8 will undoubtedly pave the way for the development of novel and effective therapies for patients with basal-like breast cancer.
References
- 1. Soft agar colony formation assay [bio-protocol.org]
- 2. Combined Use of Tail Vein Metastasis Assays and Real-Time In Vivo Imaging to Quantify Breast Cancer Metastatic Colonization and Burden in the Lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jove.com [jove.com]
- 4. Immunohistochemistry Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Methodological & Application
Application Notes for Ugt8-IN-1 In Vitro Assay
References
- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Evaluation of a Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of a Liquid Chromatography-Tandem Mass Spectrometry Method for the Analysis of Glucosylceramide and Galactosylceramide Isoforms in Cerebrospinal Fluid of Parkinson's Disease Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ugt8-IN-1 Cell-Based Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine Diphosphate-Galactose:Ceramide Galactosyltransferase (UGT8), also known as Ceramide Galactosyltransferase (CGT), is a critical enzyme in the biosynthesis of galactosylceramide (GalCer). This reaction is the initial and rate-limiting step in the synthesis of galactocerebrosides, which are essential components of the myelin sheath in the central and peripheral nervous systems.[1][2] Dysregulation of UGT8 activity has been implicated in several pathologies, including lysosomal storage disorders such as Metachromatic Leukodystrophy (MLD) and Krabbe disease, as well as in the progression of certain cancers like basal-like breast cancer.[3][4][5]
Ugt8-IN-1 is a potent, orally bioavailable, and brain-penetrable small molecule inhibitor of UGT8.[6][7] Its mechanism of action is based on substrate reduction therapy, aiming to decrease the production of downstream metabolites that accumulate to toxic levels in disease states.[3] This application note provides a detailed protocol for the development and validation of a cell-based assay to screen and characterize inhibitors of UGT8, using this compound as a reference compound.
Signaling Pathway
UGT8 catalyzes the transfer of galactose from UDP-galactose to ceramide, forming galactosylceramide (GalCer). GalCer is a precursor for the synthesis of sulfatide, a major component of the myelin sheath. This pathway is a key target for therapeutic intervention in diseases characterized by the accumulation of these sphingolipids.
Experimental Protocols
Cell-Based UGT8 Inhibition Assay
This protocol describes a method to measure the inhibitory activity of compounds against UGT8 in a cellular context. The assay utilizes a cell line endogenously expressing UGT8 or engineered to overexpress the enzyme. The readout is based on the quantification of a downstream product, such as GalCer or sulfatide, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell Line: Human oligodendroglioma cell line (e.g., HOG), CHO cells stably expressing human UGT8, or other suitable cell lines with detectable UGT8 activity.
-
Cell Culture Medium: DMEM/F-12, supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Test Compound: this compound (as a positive control) and other test compounds dissolved in DMSO.
-
Substrate: C6-Ceramide (N-hexanoyl-D-erythro-sphingosine) or other suitable ceramide substrate.
-
Lysis Buffer: RIPA buffer with protease inhibitors.
-
Instrumentation: Cell incubator, multi-well plates (96-well), liquid chromatography-mass spectrometry (LC-MS) system.
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 2 x 104 cells/well.
-
Incubate overnight at 37°C in a 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and test compounds in cell culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.
-
Incubate for 24 hours at 37°C.
-
-
Substrate Addition:
-
Prepare a working solution of C6-Ceramide in the cell culture medium.
-
Add the C6-Ceramide solution to each well to a final concentration of 20 µM.
-
Incubate for 4-6 hours at 37°C.
-
-
Cell Lysis and Sample Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 50 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant for LC-MS analysis.
-
-
LC-MS Analysis:
-
Analyze the samples for the quantification of C6-Galactosylceramide.
-
Use an appropriate internal standard for normalization.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Assay Validation Workflow
A robust and reliable cell-based assay requires thorough validation. The following workflow outlines the key steps for validating the UGT8 inhibition assay.
Data Presentation
The following tables summarize the expected quantitative data from the this compound cell-based assay.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line | Assay Method |
| IC50 | 0.2 nM[7] | HOG | LC-MS |
| Selectivity | >10 µM vs UGT1A1, -1A6, -2B7, -2B15, -2B17[7] | Recombinant Enzymes | Biochemical Assay |
Table 2: In Vivo Pharmacodynamic Activity of this compound
| Parameter | Value | Species | Tissue |
| ED50 (GalCer inhibition) | <3 mg/kg[6][7] | Mouse (juvenile) | Brain |
| ED50 (Sulfatide inhibition) | <3 mg/kg[6][7] | Mouse (juvenile) | Brain |
Table 3: Representative Dose-Response Data for this compound
| This compound (nM) | % Inhibition (Mean ± SD) |
| 0.01 | 5.2 ± 1.1 |
| 0.1 | 35.8 ± 4.5 |
| 1 | 85.1 ± 3.2 |
| 10 | 98.5 ± 0.8 |
| 100 | 99.2 ± 0.5 |
| 1000 | 99.5 ± 0.3 |
Conclusion
The provided application notes and protocols describe a comprehensive framework for the development and validation of a cell-based assay for the screening and characterization of UGT8 inhibitors. This compound serves as a valuable tool compound for these studies due to its high potency and well-characterized in vitro and in vivo activity. This assay can be instrumental in the discovery of novel therapeutic agents for the treatment of lysosomal storage disorders and other diseases associated with dysregulated UGT8 activity.
References
- 1. abcam.cn [abcam.cn]
- 2. UGT Inhibition | Evotec [evotec.com]
- 3. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT Activity Assay / Ligand Screening Kit (Fluorometric) (ab273331) | Abcam [abcam.com]
- 5. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive and reproducible assay to measure the activity of glucosylceramide synthase and lactosylceramide synthase using HPLC and fluorescent substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Application Notes and Protocols for Ugt8-IN-1 Animal Model Administration and Dosage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ugt8-IN-1 is a potent, orally bioavailable, and brain-penetrant inhibitor of the enzyme UDP-glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase. UGT8 catalyzes the transfer of galactose to ceramide, a critical step in the biosynthesis of galactosylceramide (GalCer) and its downstream metabolite, sulfatide.[1] These sphingolipids are major components of the myelin sheath in the central and peripheral nervous systems. Inhibition of UGT8 presents a therapeutic strategy for substrate reduction therapy in certain lysosomal storage disorders, such as metachromatic leukodystrophy (MLD), where the accumulation of sulfatide leads to progressive demyelination and neurodegeneration.[1] These application notes provide a comprehensive overview of the administration and dosage of this compound in animal models, based on preclinical studies.
Mechanism of Action
This compound acts as a selective inhibitor of UGT8. By blocking this enzyme, it reduces the production of GalCer from ceramide. This, in turn, decreases the substrate available for the synthesis of sulfatide. The intended therapeutic effect is to slow down the accumulation of sulfatide in tissues, thereby ameliorating the pathology of diseases driven by its excess.
Signaling Pathway
Caption: UGT8 signaling pathway and the inhibitory action of this compound.
Animal Model Administration and Dosage
The following tables summarize the pharmacokinetic parameters and dosing information for this compound in various animal models.
Pharmacokinetic Parameters of this compound
| Species | Route of Administration | Dose (mg/kg) | T1/2 (h) | Oral Bioavailability (F%) |
| Mouse | Intravenous (IV) | 1 | 1.13 | - |
| Oral (PO) | 3 | - | 34% | |
| Rat | Intravenous (IV) | 1 | 4.3 | - |
| Oral (PO) | 3 | - | 40% | |
| Dog | Intravenous (IV) | 1 | 13.6 | - |
| Oral (PO) | 3 | - | 52% |
Data sourced from MedChemExpress, citing Thurairatnam et al. (2020).[2]
In Vivo Pharmacodynamic Dosing in Mice
| Study Objective | Animal Model | Route of Administration | Dosing Regimen | Doses Tested (mg/kg) | Observed Effect |
| Inhibition of GalCer and Sulfatide Synthesis | Juvenile Mice | Oral (PO) | Twice a day for three days | 3, 10, 30 | ≥90% inhibition of ¹³C-Galactose incorporation into GalCer and Sulfatide in the brain. Estimated ED₅₀ of <3 mg/kg. |
Data sourced from MedChemExpress, citing Thurairatnam et al. (2020).[2]
Experimental Protocols
The following are detailed protocols for the in vivo administration and pharmacodynamic assessment of this compound.
Protocol 1: Oral Administration of this compound in Mice
Objective: To administer this compound orally to mice for pharmacokinetic or pharmacodynamic studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil
-
Microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Formulation Preparation (10% DMSO in Corn Oil):
-
Prepare a stock solution of this compound in DMSO (e.g., 57.5 mg/mL).
-
To prepare the final dosing solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil to achieve a 10% DMSO in corn oil formulation.[2]
-
Vortex the mixture thoroughly to ensure a uniform suspension. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Prepare a fresh dosing solution for each day of the experiment.
-
-
Animal Dosing:
-
Weigh each mouse accurately before dosing to calculate the required volume of the dosing solution.
-
The dosing volume is typically 5-10 mL/kg body weight. For example, for a 20g mouse receiving a 10 mg/kg dose, the calculation would be:
-
(10 mg/kg * 0.02 kg) = 0.2 mg of this compound
-
If the concentration of the dosing solution is 2 mg/mL, the volume to administer is 0.1 mL or 100 µL.
-
-
Gently restrain the mouse and administer the calculated volume of the this compound formulation directly into the stomach using an appropriate-sized oral gavage needle.
-
Monitor the animal for any signs of distress post-administration.
-
Protocol 2: Pharmacodynamic Assessment of this compound Activity in Mouse Brain
Objective: To measure the in vivo inhibition of GalCer and sulfatide synthesis in the mouse brain following this compound administration using a stable isotope tracer.
Experimental Workflow:
Caption: Workflow for the pharmacodynamic assessment of this compound.
Materials:
-
This compound
-
¹³C-labeled Galactose (¹³C-Gal)
-
Saline solution
-
Anesthetic (e.g., isoflurane)
-
Dissection tools
-
Liquid nitrogen
-
Tissue homogenizer
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Administer this compound or vehicle control to juvenile mice orally at the desired doses (e.g., 3, 10, and 30 mg/kg) twice daily for three consecutive days.
-
-
Tracer Administration:
-
On the final day of dosing, administer ¹³C-Galactose via an appropriate route (e.g., intraperitoneal injection) at a specified time relative to the last this compound dose.
-
-
Tissue Collection:
-
At a predetermined time point after ¹³C-Galactose administration, euthanize the mice using an approved method.
-
Rapidly dissect the brain, snap-freeze it in liquid nitrogen, and store at -80°C until analysis.
-
-
Sample Preparation and Analysis:
-
Homogenize the brain tissue in an appropriate buffer.
-
Perform a lipid extraction from the tissue homogenate using a standard method such as the Bligh-Dyer or Folch procedure.
-
Analyze the lipid extract using a validated LC-MS/MS method to quantify the levels of ¹³C-labeled and unlabeled GalCer and sulfatide.
-
The percentage of inhibition of de novo synthesis is calculated by comparing the incorporation of ¹³C-Galactose in the treated groups to the vehicle-treated control group.
-
Safety Precautions
This compound is for research use only and is not for human or veterinary use. Standard laboratory safety precautions should be followed when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area.
Disclaimer: The protocols provided are for guidance and are based on available preclinical data. Researchers should optimize these protocols for their specific experimental needs and animal models. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Note: Quantitative Analysis of Ugt8-IN-1 and its Putative Metabolites using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ugt8-IN-1, a potent and orally active inhibitor of UDP-glycosyltransferase 8 (UGT8), in biological matrices.[1] A hypothetical metabolic pathway for this compound is proposed based on the known metabolism of thienopyridine derivatives, and this method is designed to also quantify its potential primary metabolites. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection. This application note is intended for researchers, scientists, and drug development professionals involved in the preclinical and clinical development of UGT8 inhibitors.
Introduction
This compound is a thienopyridine derivative that has been identified as a brain-penetrable inhibitor of UGT8, an enzyme that catalyzes the transfer of galactose to ceramide, a critical step in the biosynthesis of galactocerebrosides.[1] Dysregulation of this pathway is associated with certain lysosomal storage disorders, making this compound a promising therapeutic candidate. To support pharmacokinetic and drug metabolism studies of this compound, a reliable and sensitive bioanalytical method is essential for the accurate quantification of the parent drug and its metabolites in various biological samples. LC-MS/MS offers the high selectivity and sensitivity required for this purpose. This application note provides a comprehensive protocol for the analysis of this compound and its putative metabolites.
Proposed Metabolic Pathway
This compound belongs to the thienopyridine class of compounds. The metabolism of thienopyridine drugs, such as clopidogrel, is well-documented and primarily involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes. Based on this, a putative metabolic pathway for this compound is proposed to involve oxidation of the thienopyridine core and other susceptible positions on the molecule. The primary metabolites are hypothesized to be the result of hydroxylation and N-oxidation.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocols
Sample Preparation
This protocol is suitable for the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound certified reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Spike 100 µL of blank plasma with the appropriate concentrations of this compound standard solutions to prepare calibration standards and quality control (QC) samples.
-
Add 10 µL of the internal standard working solution to all samples, standards, and QCs.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 1.5 mL tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Collision Gas: Argon
Experimental Workflow
Caption: LC-MS/MS analytical workflow.
Data Presentation
The following tables present hypothetical quantitative data for this compound and its putative metabolites. This data is for illustrative purposes to demonstrate the application of the method. Actual values must be determined experimentally.
Table 1: MRM Transitions and Retention Times (Hypothetical)
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| This compound | 529.1 | 221.1 | 4.5 |
| Metabolite 1 | 545.1 | 221.1 | 3.8 |
| Metabolite 2 | 545.1 | 237.1 | 4.1 |
| Metabolite 3 | 561.1 | 237.1 | 3.2 |
| Internal Standard | 534.1 | 226.1 | 4.5 |
Table 2: Calibration Curve Summary (Hypothetical)
| Analyte | Calibration Range (ng/mL) | R² |
| This compound | 1 - 1000 | > 0.99 |
| Metabolite 1 | 1 - 1000 | > 0.99 |
| Metabolite 2 | 1 - 1000 | > 0.99 |
| Metabolite 3 | 1 - 1000 | > 0.99 |
Table 3: Precision and Accuracy of Quality Control Samples (Hypothetical)
| Analyte | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| This compound | LQC | 3 | 2.9 | 96.7 | 5.2 |
| MQC | 50 | 51.2 | 102.4 | 3.8 | |
| HQC | 800 | 790.4 | 98.8 | 4.1 | |
| Metabolite 1 | LQC | 3 | 3.1 | 103.3 | 6.1 |
| MQC | 50 | 48.9 | 97.8 | 4.5 | |
| HQC | 800 | 812.0 | 101.5 | 3.9 |
Conclusion
This application note provides a detailed and robust LC-MS/MS method for the quantitative analysis of this compound and its putative metabolites in biological matrices. The described protocol, including sample preparation and instrument parameters, can be adapted and validated for specific research needs. This method will be a valuable tool for pharmacokinetic, toxicokinetic, and metabolism studies of this novel UGT8 inhibitor, thereby supporting its development as a potential therapeutic agent.
References
Application of UGT8 Inhibition in Xenograft Models of Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uridine diphosphate-galactose:ceramide galactosyltransferase (UGT8) is a pivotal enzyme in the biosynthesis of galactosylceramide (GalCer), a precursor for sulfatide.[1][2] Emerging evidence highlights the significant role of UGT8 in the progression of aggressive breast cancers, particularly basal-like breast cancer (BLBC).[1][3] Elevated expression of UGT8 is correlated with a poor prognosis in breast cancer patients.[1] The enzyme is a downstream target of the transcription factor Sox10 and its activity initiates a signaling cascade involving sulfatide and integrin αVβ5, which ultimately promotes tumor growth and metastasis.[1][4] Consequently, UGT8 has surfaced as a promising therapeutic target for BLBC.[1] This document outlines the application of UGT8 inhibition, specifically using Zoledronic Acid (ZA), a known direct inhibitor of UGT8, in preclinical xenograft models of breast cancer.[1][3]
Signaling Pathway
The signaling pathway initiated by UGT8 in basal-like breast cancer involves the upregulation of sulfatide biosynthesis, which in turn activates integrin signaling to promote cancer progression.
Caption: UGT8 Signaling Cascade in Breast Cancer.
Application in Xenograft Models
Inhibition of UGT8 has been demonstrated to suppress tumor growth and metastasis in preclinical xenograft models of breast cancer. These studies typically involve the use of immunodeficient mice implanted with human breast cancer cell lines that exhibit high levels of UGT8 expression, such as MDA-MB-231 and SUM159.[1]
Data Summary
The following tables summarize the quantitative outcomes of UGT8 inhibition in breast cancer xenograft models as reported in the literature.
Table 1: Effect of UGT8 Knockdown on Primary Tumor Growth
| Cell Line | Mouse Model | Intervention | Outcome | Reference |
| MDA-MB-231 | SCID Mice | Stable shRNA knockdown of UGT8 | Significantly decreased tumor growth compared to vector control. | [1] |
| SUM159 | SCID Mice | Stable shRNA knockdown of UGT8 | Significantly decreased tumor growth compared to vector control. | [1] |
Table 2: Effect of UGT8 Inhibition on Metastasis
| Cell Line | Injection Route | Mouse Model | Intervention | Outcome | Reference |
| MDA-MB-231 | Tail Vein | Not Specified | shRNA knockdown of UGT8 | Suppressed lung metastasis. | [1] |
| MDA-MB-231 | Tail Vein | Not Specified | Zoledronic Acid (ZA) treatment | Suppressed lung metastasis. | [1] |
| MDA-MB-231 | Intracardiac | Athymic nu/nu mice | Stable shRNA knockdown of UGT8 | Formed metastatic colonies much less efficiently than control cells. | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments involving the use of UGT8 inhibition in breast cancer xenograft models.
Cell Culture and Generation of Stable UGT8 Knockdown Cell Lines
-
Cell Lines: MDA-MB-231 and SUM159 human breast cancer cell lines are suitable models due to their basal-like phenotype and endogenous UGT8 expression.[1]
-
Culture Conditions: Cells are typically cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
shRNA-mediated Knockdown:
-
Design and clone shRNA sequences targeting human UGT8 into a suitable lentiviral vector (e.g., pLKO.1). A non-targeting shRNA should be used as a control.
-
Produce lentiviral particles by co-transfecting the shRNA-containing vector and packaging plasmids into a packaging cell line (e.g., HEK293T).
-
Transduce the target breast cancer cells (MDA-MB-231, SUM159) with the collected lentiviral particles in the presence of polybrene.
-
Select for stably transduced cells using an appropriate selection agent (e.g., puromycin).
-
Verify the knockdown of UGT8 expression by qPCR and Western blotting.
-
Orthotopic Xenograft Tumor Growth Model
This model is used to assess the effect of UGT8 inhibition on primary tumor formation and growth.
Caption: Orthotopic Xenograft Experimental Workflow.
-
Animals: Female severe combined immunodeficient (SCID) or athymic nu/nu mice (4-6 weeks old) are commonly used.[1][5]
-
Procedure:
-
Anesthetize the mice.
-
Inject approximately 1-5 x 10^6 cells (in 50-100 µL of a 1:1 mixture of PBS and Matrigel) into the fourth mammary fat pad.
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate tumor volume using the formula: (length x width^2) / 2.
-
For inhibitor studies, once tumors are established (e.g., ~100 mm³), randomize mice into treatment groups (e.g., vehicle control vs. Zoledronic Acid).
-
Administer the inhibitor at a clinically relevant dosage. For example, ZA can be administered intraperitoneally.[1]
-
At the end of the study, euthanize the mice, and excise, weigh, and process the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Experimental Metastasis Model (Tail Vein Injection)
This model is employed to evaluate the role of UGT8 in the colonization and growth of cancer cells in distant organs, most commonly the lungs.
-
Animals: Female immunodeficient mice (e.g., SCID, athymic nu/nu).
-
Procedure:
-
Harvest and resuspend breast cancer cells (e.g., MDA-MB-231) in sterile PBS.
-
Inject approximately 0.5-1 x 10^6 cells in a volume of 100-200 µL into the lateral tail vein of the mice.
-
For inhibitor studies, treatment with compounds like Zoledronic Acid can be initiated prior to or after cell injection.[1]
-
Monitor the mice for signs of distress.
-
At a predetermined endpoint (e.g., 4-8 weeks), euthanize the mice.
-
Harvest the lungs and other potential metastatic organs.
-
Fix the tissues in 10% neutral buffered formalin.
-
Count the number of metastatic nodules on the lung surface.
-
Embed the tissues in paraffin, section, and stain with hematoxylin and eosin (H&E) to confirm and quantify metastatic lesions.
-
Conclusion
The inhibition of UGT8 presents a viable strategy for combating aggressive breast cancers, particularly BLBC. The use of xenograft models provides a robust platform for evaluating the efficacy of UGT8 inhibitors like Zoledronic Acid. The protocols and data presented herein serve as a comprehensive guide for researchers aiming to investigate the therapeutic potential of targeting the UGT8 signaling pathway in breast cancer. These preclinical models are indispensable for advancing our understanding of UGT8's role in tumorigenesis and for the development of novel anti-cancer therapies.
References
- 1. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide-αVβ5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Uridine diphosphate (UDP)-glycosyltransferases (UGTs) superfamily: the role in tumor cell metabolism [frontiersin.org]
- 5. Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule | PLOS One [journals.plos.org]
Protocol for dissolving and storing Ugt8-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ugt8-IN-1 is a potent and orally bioavailable inhibitor of UDP Glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT). UGT8 is a key enzyme in the biosynthesis of galactocerebrosides, which are essential components of the myelin sheath in the nervous system.[1][2][3][4] By inhibiting UGT8, this compound disrupts the synthesis of these important sphingolipids, making it a valuable tool for studying lysosomal storage disorders and other diseases associated with dysregulated glycosphingolipid metabolism, such as certain types of cancer.[1][5][6] These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for both in vitro and in vivo research applications.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₂F₆N₄O₄S | [7] |
| Molecular Weight | 528.47 g/mol | [7] |
| Appearance | Solid, White to off-white | [7] |
| Solubility | DMSO: 115 mg/mL (217.61 mM) (ultrasonication recommended) | [7] |
| Ethanol: Insoluble | ||
| Purity | >98% |
Experimental Protocols
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for subsequent dilution to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 528.47), add 189.23 µL of DMSO.
-
Vortex the solution thoroughly to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath until a clear solution is obtained.[7] Note that hygroscopic DMSO can negatively impact solubility, so using newly opened anhydrous DMSO is recommended.[7]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Stock Solution Preparation Table:
| Desired Concentration | Solvent | Volume to add to 1 mg this compound | Volume to add to 5 mg this compound |
| 1 mM | DMSO | 1.8923 mL | 9.4613 mL |
| 5 mM | DMSO | 0.3785 mL | 1.8923 mL |
| 10 mM | DMSO | 0.1892 mL | 0.9461 mL |
Storage and Stability
Objective: To ensure the long-term stability and integrity of this compound.
Protocols:
-
Solid Compound: Store the solid this compound at -20°C in a desiccator.
-
Stock Solutions: Store the DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] It is recommended to store the solutions under a nitrogen atmosphere and away from moisture.[7] Avoid repeated freeze-thaw cycles.
Storage Conditions Summary:
| Form | Storage Temperature | Duration | Notes |
| Solid | -20°C | >1 year | Store in a desiccator. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles.[7] |
In Vitro Application Protocol
Objective: To prepare working solutions of this compound for use in cell-based assays.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Appropriate cell culture medium
Protocol:
-
Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Serially dilute the stock solution with cell culture medium to achieve the desired final working concentration.
-
It is critical to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Add the working solution to the cell cultures and incubate for the desired period.
-
For example, to achieve a final concentration of 10 µM in 1 mL of cell culture medium, add 1 µL of a 10 mM stock solution.
In Vivo Formulation Protocol
Objective: To prepare a formulation of this compound suitable for oral administration in animal models.
Materials:
-
This compound stock solution (e.g., 57.5 mg/mL in DMSO)
-
Corn oil
-
Sterile tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 57.5 mg/mL).
-
To prepare the final formulation, dilute the DMSO stock solution in corn oil. For example, to prepare a 1 mL working solution, add 100 µL of the 57.5 mg/mL DMSO stock solution to 900 µL of corn oil.[7]
-
Mix the solution thoroughly to ensure a uniform suspension. This protocol yields a clear solution of at least 5.75 mg/mL.[7]
-
This formulation is suitable for oral administration (e.g., by gavage) in mice.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the relevant biological pathway and the experimental workflow for preparing this compound solutions.
Caption: UGT8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing this compound solutions.
References
- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel function for UDP glycosyltransferase 8: galactosidation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. UGT8 Enzyme Human Recombinant | UGT4 Protein | ProSpec [prospecbio.com]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide-αVβ5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Ugt8 Inhibition for Krabbe Disease Mouse Models
These application notes provide a detailed overview and experimental protocols for the use of a UDP-galactose ceramide galactosyltransferase (Ugt8) inhibitor in a mouse model of Krabbe disease. The information is primarily based on studies using the specific Ugt8 inhibitor, Genz-529468, in the twitcher mouse model, a well-established animal model for this devastating neurodegenerative disorder.
Introduction
Krabbe disease, or globoid cell leukodystrophy, is a rare, inherited lysosomal storage disorder caused by a deficiency of the enzyme galactosylceramidase (GALC). This deficiency leads to the accumulation of the cytotoxic lipid psychosine, resulting in widespread demyelination and severe neurological damage. Substrate reduction therapy (SRT) is a promising therapeutic strategy that aims to reduce the synthesis of the substrate for the deficient enzyme, thereby mitigating the accumulation of toxic metabolites. Ugt8, also known as ceramide galactosyltransferase (CGT), is a key enzyme in the synthesis of galactosylceramide, a precursor to psychosine. Inhibition of Ugt8 presents a logical approach for SRT in Krabbe disease.
This document outlines the application of a Ugt8 inhibitor, exemplified by Genz-529468, in the twitcher mouse model of Krabbe disease.
Data Summary
The following tables summarize the quantitative data from studies evaluating the efficacy of Genz-529468 in the twitcher mouse model.
Table 1: Survival and Body Weight
| Treatment Group | Median Lifespan (days) | Percent Increase in Lifespan | Peak Body Weight (g) |
| Untreated Twitcher | 38.5 | N/A | ~8 |
| Genz-529468 Treated | 45.5 | 18% | ~10 |
Table 2: Psychosine Levels in Nervous Tissue
| Tissue | Treatment Group | Psychosine Level (pmol/mg protein) | Percent Reduction |
| Brain | Untreated Twitcher | ~150 | N/A |
| Brain | Genz-529468 Treated | ~75 | 50% |
| Spinal Cord | Untreated Twitcher | ~300 | N/A |
| Spinal Cord | Genz-529468 Treated | ~150 | 50% |
| Sciatic Nerve | Untreated Twitcher | ~1200 | N/A |
| Sciatic Nerve | Genz-529468 Treated | ~600 | 50% |
Table 3: Pathological and Functional Outcomes
| Parameter | Treatment Group | Observation |
| Demyelination | Genz-529468 Treated | Significantly reduced in the sciatic nerve. |
| Axonal Loss | Genz-529468 Treated | Significantly reduced in the sciatic nerve. |
| Motor Function | Genz-529468 Treated | Delayed onset of motor deficits. |
Experimental Protocols
Animal Model
-
Model: Twitcher mouse (C57BL/6J background, Galctwi/twi).
-
Genotyping: Perform genotyping at postnatal day 7 (P7) to identify homozygous affected (Galctwi/twi), heterozygous (Galc+/twi), and wild-type (Galc+/+) littermates.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
Ugt8 Inhibitor Formulation and Administration
-
Compound: Genz-529468.
-
Formulation: Prepare a suspension of Genz-529468 in a vehicle consisting of 0.5% (w/v) carboxymethylcellulose and 0.2% (v/v) Tween 80 in sterile water.
-
Dosage: 150 mg/kg body weight.
-
Administration: Administer orally twice daily (e.g., at 8:00 AM and 5:00 PM) starting from P7.
Behavioral Testing
-
Body Weight Measurement: Monitor and record the body weight of each mouse daily from the start of treatment.
-
Motor Function Assessment (Rotarod Test):
-
Acclimate mice to the rotarod apparatus for two consecutive days before the first trial.
-
Place the mouse on the rotating rod, which gradually accelerates from 4 to 40 rpm over a 5-minute period.
-
Record the latency to fall from the rod.
-
Perform three trials per mouse per testing day, with a 30-minute inter-trial interval.
-
Conduct testing every other day starting from P20.
-
Tissue Collection and Processing
-
At the experimental endpoint (or a predetermined age), euthanize mice by CO2 asphyxiation followed by cervical dislocation.
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
Dissect the brain, spinal cord, and sciatic nerves.
-
For biochemical analysis, snap-freeze tissues in liquid nitrogen and store them at -80°C.
-
For histological analysis, fix tissues in 4% paraformaldehyde in PBS overnight at 4°C.
Psychosine Level Measurement (LC-MS/MS)
-
Homogenize frozen tissue samples in a suitable buffer.
-
Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).
-
Perform lipid extraction using a methanol/chloroform-based method.
-
Analyze the lipid extracts by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify psychosine levels.
-
Normalize psychosine levels to the total protein content of the sample.
Histological Analysis
-
Process fixed tissues for paraffin embedding or cryosectioning.
-
Cut sections at a thickness of 5-10 µm.
-
Perform staining with Luxol Fast Blue for myelin visualization and silver staining for axonal integrity.
-
Capture images using a light microscope and quantify the extent of demyelination and axonal loss using appropriate image analysis software.
Visualizations
Caption: Mechanism of action of Genz-529468 in Krabbe disease.
Caption: Experimental workflow for evaluating Ugt8 inhibitor efficacy.
Caption: Logical flow from Ugt8 inhibition to phenotypic improvement.
Application Notes and Protocols for Studying Demyelinating Diseases with Ugt8-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ugt8-IN-1, a potent and selective inhibitor of UDP-glucose ceramide glucosyltransferase (UGCG), in the study of demyelinating diseases such as multiple sclerosis. This compound has been demonstrated to promote the differentiation of oligodendrocyte progenitor cells (OPCs) into mature, myelinating oligodendrocytes, offering a promising therapeutic strategy for enhancing remyelination.
Mechanism of Action
This compound functions by inhibiting UGCG, the enzyme responsible for the first step in the synthesis of most glycosphingolipids. This inhibition leads to a reduction in the levels of glucosylceramide (GlcCer) and its downstream metabolite, ganglioside GM3. The decrease in these specific lipids relieves the inhibition of the PI3K/Akt/mTOR signaling pathway, a key cascade that promotes oligodendrocyte differentiation and myelination. By activating this pathway, this compound fosters an environment conducive to the maturation of OPCs and the subsequent repair of myelin sheaths.
Signaling Pathway
Caption: this compound inhibits UGCG, leading to reduced GlcCer and subsequent activation of the PI3K/Akt/mTOR pathway, which promotes oligodendrocyte differentiation and remyelination.
Experimental Protocols
In Vivo Cuprizone-Induced Demyelination Model
This protocol describes the use of this compound in a cuprizone-induced model of demyelination in mice, a standard model for studying de- and remyelination.
Materials:
-
8-week-old C57BL/6 mice
-
Cuprizone (bis-cyclohexanone oxaldihydrazone)
-
Standard rodent chow
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Perfusion solutions (PBS, 4% paraformaldehyde)
-
Tissue processing reagents for immunohistochemistry and electron microscopy
Procedure:
-
Demyelination Induction:
-
Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination, particularly in the corpus callosum.
-
House mice with ad libitum access to the cuprizone diet and water.
-
Monitor mice daily for signs of toxicity, such as weight loss or abnormal behavior.
-
-
This compound Administration:
-
Following the 5-week demyelination period, return the mice to a normal diet.
-
Randomly assign mice to two groups: a vehicle control group and a this compound treatment group.
-
Prepare this compound at a concentration of 1 mg/mL in the vehicle to achieve a final dose of 10 mg/kg body weight.
-
Administer this compound or vehicle daily via oral gavage for the desired treatment period (e.g., 2-3 weeks) to assess remyelination.
-
-
Tissue Collection and Processing:
-
At the end of the treatment period, anesthetize the mice deeply.
-
Perform transcardial perfusion with ice-cold PBS followed by 4% paraformaldehyde (PFA) in PBS.
-
Dissect the brains and post-fix in 4% PFA overnight at 4°C.
-
Cryoprotect the brains by incubating in 30% sucrose in PBS until they sink.
-
Embed the brains in Optimal Cutting Temperature (OCT) compound and freeze for cryosectioning.
-
Immunohistochemistry for Myelination and Oligodendrocyte Markers
Procedure:
-
Cut 20 µm thick coronal sections of the brain, particularly focusing on the corpus callosum.
-
Mount sections on charged glass slides.
-
Perform antigen retrieval if necessary (e.g., using citrate buffer).
-
Block non-specific binding with a blocking buffer (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.
-
Incubate sections with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-Myelin Basic Protein (MBP) to assess myelination.
-
Anti-Olig2 to label cells of the oligodendrocyte lineage.
-
Anti-CC1 to identify mature oligodendrocytes.
-
Anti-Ki67 to assess cell proliferation.
-
-
Wash sections with PBS and incubate with appropriate fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Counterstain with DAPI to visualize cell nuclei.
-
Mount coverslips with an anti-fade mounting medium.
-
Image the sections using a confocal or fluorescence microscope.
-
Quantify the fluorescence intensity of MBP or the number of positive cells for other markers in the region of interest.
Electron Microscopy for Myelin Sheath Analysis
Procedure:
-
For electron microscopy, perfuse mice with a solution containing 2.5% glutaraldehyde and 2% PFA in phosphate buffer.
-
Dissect the corpus callosum and post-fix the tissue in the same fixative overnight.
-
Rinse the tissue in buffer and post-fix with 1% osmium tetroxide.
-
Dehydrate the tissue through a graded series of ethanol concentrations.
-
Embed the tissue in resin.
-
Cut ultrathin sections (70-80 nm) and mount them on copper grids.
-
Stain the sections with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope.
-
Capture images of axons and their myelin sheaths.
-
Calculate the g-ratio (the ratio of the inner axonal diameter to the total outer diameter of the myelinated fiber) to assess the thickness of the myelin sheath. A lower g-ratio indicates a thicker, healthier myelin sheath.
Experimental Workflow
Caption: A typical experimental workflow for studying the effects of this compound in a cuprizone-induced demyelination mouse model.
Quantitative Data Summary
| Parameter | Control Group (Vehicle) | This compound Treated Group | Method of Analysis |
| Myelination | |||
| Myelinated Axon Density | Lower | Significantly Higher | Immunohistochemistry (MBP Staining) |
| G-ratio | Higher (thinner myelin) | Significantly Lower (thicker myelin) | Transmission Electron Microscopy |
| Oligodendrocyte Lineage | |||
| Number of Mature Oligodendrocytes (CC1+) | Lower | Significantly Higher | Immunohistochemistry |
| Number of Oligodendrocyte Progenitor Cells (Olig2+) | Higher | Lower (indicating differentiation) | Immunohistochemistry |
| Signaling Pathway Activation | |||
| Phosphorylated Akt (p-Akt) Levels | Baseline | Increased | Western Blot |
| Phosphorylated mTOR (p-mTOR) Levels | Baseline | Increased | Western Blot |
Note: The exact quantitative values will vary depending on the specific experimental conditions, timing, and mouse strain used. The table represents the expected trends based on published studies.
Conclusion
This compound represents a valuable pharmacological tool for investigating the mechanisms of remyelination and for the preclinical assessment of novel therapeutic strategies for demyelinating diseases. The protocols and data presented here provide a framework for researchers to design and execute robust experiments to explore the pro-myelinating effects of inhibiting UGCG. Careful adherence to these methodologies will ensure reproducible and high-quality data, contributing to the advancement of therapies for diseases like multiple sclerosis.
Troubleshooting & Optimization
Technical Support Center: Investigating Potential Off-Target Effects of Ugt8-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of Ugt8-IN-1, a known inhibitor of UDP-glucose ceramide glucosyltransferase (Ugt8).
Frequently Asked Questions (FAQs)
Q1: What is the primary known on-target effect of this compound?
A1: this compound is designed to inhibit the enzyme UDP-glucose ceramide glucosyltransferase (Ugt8). This enzyme is critical for the synthesis of glucosylceramide, a precursor for a major class of sphingolipids. Therefore, the primary on-target effect of this compound is the reduction of glucosylceramide and downstream glycosphingolipids within the cell.
Q2: Why is it important to investigate the off-target effects of this compound?
A2: While this compound is targeted at Ugt8, like many small molecule inhibitors, it may bind to other proteins with similar structural motifs or binding pockets. These unintended interactions, known as off-target effects, can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences. Identifying and characterizing these off-target effects is crucial for accurately interpreting experimental data and for the preclinical safety assessment of any potential therapeutic compound.
Q3: What are some common approaches to identify potential off-target effects of a small molecule inhibitor like this compound?
A3: Several experimental strategies can be employed to identify off-target effects, including:
-
Proteomic Approaches: Techniques like Cellular Thermal Shift Assay (CETSA) and affinity chromatography coupled with mass spectrometry can identify proteins that physically interact with this compound in a cellular context.
-
Kinase Profiling: If there is a suspicion of off-target effects on kinases, comprehensive kinase profiling assays can screen this compound against a large panel of kinases.
-
Phenotypic Screening: Comparing the cellular phenotype induced by this compound with the phenotype from a genetic knockdown of Ugt8 (e.g., using siRNA or CRISPR) can reveal effects that are independent of Ugt8 inhibition.
-
Computational Modeling: In silico docking studies can predict potential off-target binders based on the structure of this compound and known protein structures.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Unexpected Cell Viability Changes
Symptom: A significant decrease in cell viability is observed at concentrations of this compound that are expected to be non-toxic based on initial dose-response curves.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step |
| Off-target toxicity | Perform a rescue experiment. Transfect cells with a construct expressing a resistant form of Ugt8. If the toxicity persists, it is likely due to an off-target effect. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line. Run a solvent-only control. |
| Compound instability | Verify the stability of this compound in your cell culture medium over the time course of the experiment. Degradation products could be toxic. |
| Cell line sensitivity | Test this compound on a different cell line to see if the observed toxicity is cell-type specific. |
Issue 2: Discrepancy Between Phenotypes of this compound Treatment and Ugt8 Knockdown
Symptom: The cellular phenotype observed after treatment with this compound is different from or more severe than the phenotype observed after genetic knockdown of Ugt8.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Suggested Troubleshooting Step |
| Incomplete knockdown | Verify the efficiency of your Ugt8 knockdown at the protein level using Western blotting or qPCR. |
| Off-target effects of this compound | This is a strong indicator of off-target effects. Use a structurally distinct Ugt8 inhibitor to see if it recapitulates the phenotype of this compound or the Ugt8 knockdown. |
| Compensation mechanisms | Genetic knockdown allows for long-term cellular adaptation and potential compensation, which is not present in acute chemical inhibition. Analyze the expression of related enzymes in the sphingolipid pathway. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a method to assess the thermal stability of proteins in response to ligand binding. An increase in a protein's melting temperature upon this compound treatment suggests a direct interaction.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to 80-90% confluency. Treat one set of cells with this compound at the desired concentration and another with a vehicle control for a specified time.
-
Harvesting and Lysis: Harvest the cells and lyse them using a gentle method that preserves protein complexes (e.g., freeze-thaw cycles).
-
Heating Gradient: Aliquot the cell lysates and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and prepare samples for analysis.
-
Mass Spectrometry or Western Blotting:
-
For global off-target profiling: Analyze the soluble protein fraction using quantitative mass spectrometry (e.g., TMT labeling) to identify proteins with increased thermal stability in the this compound treated samples.
-
For validating a specific off-target: If you have a candidate off-target, you can analyze the samples by Western blotting using an antibody specific to that protein.
-
Visualizations
Optimizing Ugt8-IN-1 concentration for cell culture experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Ugt8-IN-1 in cell culture experiments. The information is presented in a question-and-answer format to directly address potential issues and streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, cell-permeable, and orally bioavailable small molecule inhibitor of the enzyme UDP-glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT). UGT8 is a key enzyme in the biosynthesis of galactosylceramide (GalCer), a precursor for sulfatide. By inhibiting UGT8, this compound blocks the production of GalCer and consequently reduces the levels of sulfatide. This makes it a valuable tool for studying the roles of these sphingolipids in various biological processes, including lysosomal storage disorders and cancer.[1]
Q2: What is the recommended starting concentration for this compound in cell culture?
A2: The in vitro IC50 of this compound for the UGT8 enzyme is approximately 0.2 nM.[2] For cell-based assays, a common starting point is to use a concentration 100- to 1000-fold higher than the enzymatic IC50. Therefore, we recommend an initial concentration range of 20 nM to 200 nM. However, the optimal concentration is cell-type dependent and should be determined empirically through a dose-response experiment.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in dimethyl sulfoxide (DMSO).[2] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock directly into your cell culture medium. Ensure the final DMSO concentration in your experiment does not exceed a level that affects cell viability (typically ≤ 0.1%).
Q4: What are the expected effects of this compound on cells?
A4: Treatment with this compound is expected to decrease the intracellular levels of galactosylceramide (GalCer) and sulfatide.[3][4][5] This can impact various cellular processes depending on the cell type, including cell signaling, proliferation, and apoptosis.[6][7]
Troubleshooting Guide
Issue 1: No observable effect of this compound on my cells.
-
Possible Cause: The concentration of this compound is too low.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from 1 nM to 10 µM) to determine the optimal effective concentration for your specific cell line.
-
-
Possible Cause: The incubation time is not sufficient to observe a change in the downstream metabolites.
-
Solution: Increase the incubation time with the inhibitor. A time-course experiment (e.g., 24, 48, 72 hours) can help determine the optimal treatment duration.
-
-
Possible Cause: The target protein (UGT8) is not expressed or has low expression in your cell line.
-
Solution: Verify UGT8 expression in your cells using Western blotting or qPCR. If expression is low, consider using a cell line with higher endogenous UGT8 expression or an overexpression system.
-
-
Possible Cause: The inhibitor has degraded.
-
Solution: Ensure proper storage of the this compound stock solution. Prepare fresh dilutions from a new aliquot for each experiment.
-
Issue 2: Significant cytotoxicity observed even at low concentrations.
-
Possible Cause: The cell line is particularly sensitive to UGT8 inhibition or the inhibitor itself.
-
Solution: Perform a cytotoxicity assay (e.g., MTT or resazurin assay) to determine the IC50 for cytotoxicity. Use concentrations well below the cytotoxic range for your functional assays.
-
-
Possible Cause: The final DMSO concentration is too high.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is at a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration to assess its effect on cell viability.
-
-
Possible Cause: Off-target effects of the inhibitor.
-
Solution: While this compound is reported to be selective, off-target effects can never be fully excluded.[2] If possible, use a structurally different UGT8 inhibitor as a control to confirm that the observed phenotype is due to UGT8 inhibition.
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure consistent cell seeding density across all experiments, as this can influence the cellular response to inhibitors.
-
-
Possible Cause: Inconsistent inhibitor concentration.
-
Solution: Prepare fresh working solutions of this compound from a reliable stock for each experiment. Be precise with dilutions.
-
-
Possible Cause: Cell passage number.
-
Solution: Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change with prolonged culturing.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Culture
| Parameter | Recommended Value | Notes |
| Enzymatic IC50 (UGT8) | 0.2 nM | [2] |
| Starting Concentration Range | 20 nM - 200 nM | 100-1000 fold of enzymatic IC50. |
| Dose-Response Range | 1 nM - 10 µM | To determine the optimal concentration. |
| Final DMSO Concentration | ≤ 0.1% | Minimize solvent-induced cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps to determine the cytotoxic effects of this compound and identify a suitable concentration range for further experiments.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium to achieve a range of final concentrations (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM). Include a vehicle control (medium with the highest concentration of DMSO used).
-
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 for cytotoxicity.
Protocol 2: Western Blot Analysis of UGT8 Expression
This protocol is to confirm the presence of the target protein, UGT8, in your cell line.
Materials:
-
Cell lysate from treated and untreated cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against UGT8
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Lysis:
-
Wash cell monolayers with ice-cold PBS.
-
Add ice-cold RIPA buffer and scrape the cells.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-UGT8 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Visualizations
Caption: UGT8 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide-αVβ5 axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galactosylceramide Affects Tumorigenic and Metastatic Properties of Breast Cancer Cells as an Anti-Apoptotic Molecule | PLOS One [journals.plos.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Ugt8-IN-1 stability in DMSO stock solution over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Ugt8-IN-1 in DMSO stock solutions. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and relevant pathway diagrams to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the recommended storage conditions for this compound DMSO stock solutions?
A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions. Adherence to these guidelines will minimize degradation and ensure the integrity of your experiments.
| Storage Temperature | Recommended Duration | Citations |
| -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
| 4°C | Up to 2 weeks |
Q2: How should I prepare my this compound DMSO stock solution to ensure maximum stability?
A2: To maximize the stability and solubility of this compound in DMSO, please follow these recommendations:
-
Use high-quality, anhydrous DMSO: this compound is highly soluble in DMSO (e.g., 30 mg/mL to 115 mg/mL). However, DMSO is hygroscopic and absorbed water can negatively impact the solubility and stability of the compound. It is highly recommended to use newly opened, anhydrous DMSO for stock solution preparation.
-
Aliquot for single use: To avoid repeated freeze-thaw cycles, which can accelerate degradation, it is best practice to aliquot the stock solution into single-use volumes immediately after preparation.
-
Store under an inert atmosphere: For extended storage, consider storing the aliquots under an inert gas like nitrogen or argon to minimize oxidation.
Q3: I have stored my this compound solution for longer than the recommended period. How can I check if it has degraded?
A3: If you suspect degradation of your this compound stock solution, you can assess its integrity using analytical techniques such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). A detailed protocol for this analysis is provided in the "Experimental Protocols" section below. The primary indicator of degradation will be a decrease in the peak area of the parent compound and the potential appearance of new peaks corresponding to degradation products.
Q4: Can I store the solid form of this compound?
A4: Yes, the solid form of this compound is stable for at least two years when stored at -20°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective inhibitor of the enzyme UDP-glycosyltransferase 8 (UGT8). UGT8 is a key enzyme in the sphingolipid biosynthesis pathway, responsible for catalyzing the transfer of galactose from UDP-galactose to ceramide to form galactosylceramide (GalCer). By inhibiting UGT8, this compound blocks the production of GalCer and its downstream metabolite, sulfatide.[2][3] This mechanism is being explored for the treatment of lysosomal storage disorders like metachromatic leukodystrophy (MLD), where the accumulation of sulfatide is pathogenic.[2]
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO using HPLC-MS
This protocol outlines a method to quantify the amount of this compound remaining in a DMSO stock solution over time.
1. Materials:
-
This compound solid compound
-
Anhydrous DMSO
-
Internal Standard (IS) solution (a structurally similar, stable compound not present in the sample)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (FA)
-
HPLC vials
2. Stock Solution Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of a suitable internal standard in anhydrous DMSO.
-
Aliquot the this compound stock solution into multiple HPLC vials for analysis at different time points and storage conditions.
3. Storage Conditions and Time Points:
-
Store the aliquots at the desired temperatures (e.g., -80°C, -20°C, 4°C, and room temperature).
-
Establish a timeline for analysis (e.g., Time 0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
4. Sample Preparation for HPLC-MS Analysis:
-
At each time point, take one aliquot from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare a working solution by diluting the this compound stock and the IS stock in ACN to a final concentration suitable for your HPLC-MS system (e.g., 1 µM).
-
Vortex the working solution thoroughly.
5. HPLC-MS Analysis:
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: A suitable gradient to separate this compound from potential degradants and the internal standard.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the m/z of this compound and the internal standard.
-
6. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each sample.
-
Normalize the peak area ratios at each time point to the ratio at Time 0 to determine the percentage of this compound remaining.
-
A significant decrease in the percentage remaining indicates degradation.
Visualizations
UGT8 Signaling Pathway
Caption: UGT8 catalyzes the formation of GalCer, a precursor for sulfatide.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability in DMSO over time.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting unexpected phenotypes in Ugt8-IN-1 treated mice
This guide is designed for researchers, scientists, and drug development professionals who are using Ugt8-IN-1 in mouse models and have encountered unexpected phenotypes. This resource provides troubleshooting advice, experimental protocols, and relevant pathway information to help you interpret your results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary function of UGT8 and the expected effect of this compound?
Uridine Diphosphate Glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT), is a key enzyme in the biosynthesis of galactosylceramide (GalCer).[1][2] It catalyzes the transfer of galactose to ceramide, which is a critical step in the formation of galactocerebrosides, essential components of the myelin sheath in the central and peripheral nervous systems.[1][3][4] this compound is a potent, brain-penetrable, and orally active inhibitor of UGT8.[4][5] The primary expected effect of treating mice with this compound is the reduction of GalCer and its downstream metabolite, sulfatide.[4][6] This mechanism is explored for substrate reduction therapy in lysosomal storage disorders like Krabbe disease and metachromatic leukodystrophy.[4][5][6]
Q2: I'm observing neurological phenotypes, but they don't seem related to myelination. What could be the cause?
While UGT8's primary role is in myelin, its inhibition can lead to broader neurological effects. The accumulation of upstream substrates or lack of downstream products might have unforeseen consequences. For instance, in Krabbe disease models, inhibiting UGT8 with a similar compound reduced pathologically elevated psychosine levels, a toxic byproduct.[6] It is also important to consider that galactocerebrosides, while most abundant in myelin, are also found in other cell types within the nervous system where they may have other functions.[3] Furthermore, some studies have noted vacuolation in grey matter of mice treated with a UGT8 inhibitor, suggesting a potential role for the enzyme in non-myelinating cells like neurons or astrocytes.[7]
Q3: My mice are exhibiting unexpected weight loss and gastrointestinal issues. Is this related to this compound?
This is plausible. While the primary focus of UGT8 research has been on the nervous system, the enzyme is also expressed in the kidney and gastrointestinal tract.[8][9] Recent research has uncovered a novel function for UGT8 in conjugating and modulating the homeostasis of bile acids.[8][9] Disruption of bile acid metabolism can lead to a range of gastrointestinal issues and affect nutrient absorption, potentially causing weight loss. Additionally, studies on knockout mice for other glycosyltransferases have shown growth retardation and abnormal differentiation of epithelial cells in the small intestine.[10]
Q4: I'm observing altered tumor growth and metastasis, which was not the focus of my study. How can UGT8 inhibition affect cancer biology?
UGT8 expression has been linked to the aggressiveness of certain cancers, particularly basal-like breast cancer (BLBC).[11][12][13] In these cancers, UGT8 and its product, sulfatide, can activate signaling pathways (such as the αVβ5 integrin axis) that promote tumor growth, migration, and metastasis.[11][12] Therefore, treatment with this compound could have an anti-tumor or anti-metastatic effect, which might be an unexpected but significant finding in your study.[11][12]
Q5: Could my observations be due to off-target effects of this compound?
This compound (also referred to as compound 19 in some literature) has been shown to be highly selective for UGT8 over other tested UGT enzymes (UGT1A1, UGT1A6, UGT2B7, UGT2B15, and UGT2B17).[4][14] However, no inhibitor is perfectly selective, and comprehensive off-target screening across the entire kinome or other enzyme families may not be publicly available. It is crucial to consider this possibility, especially if the observed phenotype is difficult to explain through the known functions of UGT8.
Q6: What other general factors could be contributing to unexpected phenotypes in my mouse study?
It's essential to consider confounding variables inherent to in-vivo research.[15] These can include:
-
Genetic Background: The phenotype of a genetic modification can vary significantly between different mouse strains.
-
Animal Husbandry: Factors like diet, cage density, light cycle, and ambient temperature can influence experimental outcomes.[15]
-
Experimental Procedures: The stress from handling, injection, or other procedures can induce physiological changes.[15]
Quantitative Data Summary
The following tables summarize key in-vitro and in-vivo data for this compound (Compound 19).
Table 1: this compound (Compound 19) In-Vitro Potency & Selectivity
| Target | IC50 | Reference |
| UGT8 | 0.2 nM | [14] |
| UGT1A1 | >10 µM | [4][14] |
| UGT1A6 | >10 µM | [4][14] |
| UGT2B7 | >10 µM | [4][14] |
| UGT2B15 | >10 µM | [4][14] |
| UGT2B17 | >10 µM | [4][14] |
Table 2: this compound (Compound 19) In-Vivo Pharmacokinetics
| Species | Administration | Dose (mg/kg) | T1/2 (hours) | Bioavailability (F%) | Reference |
| Mouse | IV | 1 | 1.13 | N/A | [5] |
| Mouse | Oral | 3 | N/A | 34% | [5] |
| Rat | IV | 1 | 4.3 | N/A | [5] |
| Rat | Oral | 3 | N/A | 40% | [5] |
| Dog | IV | 1 | 13.6 | N/A | [5] |
| Dog | Oral | 3 | N/A | 52% | [5] |
Table 3: this compound (Compound 19) In-Vivo Efficacy
| Tissue | Measured Endpoint | ED50 (mg/kg) | Administration Details | Reference |
| Mouse Brain | Inhibition of Sulfatide (SFT) & GalCer | <3 | Orally, twice a day for three days | [5] |
| Mouse Kidney | Inhibition of Sulfatide (SFT) & GalCer | <3 | Orally, twice a day for three days | [4] |
Experimental Protocols
Protocol 1: In-Vivo Administration of this compound
This protocol is a general guideline based on published studies.[5][6] Doses and frequency should be optimized for your specific mouse model and experimental goals.
-
Preparation of Dosing Solution:
-
Consult the manufacturer's instructions for the appropriate vehicle for this compound. A common vehicle for oral administration is a suspension in 0.5% methylcellulose in water.
-
Prepare the dosing solution fresh daily to ensure stability. Calculate the required concentration based on the average weight of the mice in each group and the target dose (e.g., 3, 10, or 30 mg/kg).[5]
-
-
Administration:
-
Administer the solution via oral gavage. Ensure proper technique to minimize stress and prevent injury to the animal.
-
A typical dosing schedule from efficacy studies is twice daily for three or more days.[5]
-
-
Monitoring:
-
Monitor the mice daily for any adverse effects, including changes in weight, behavior, food/water intake, and general appearance.
-
Note any unexpected clinical signs in a detailed log.
-
-
Tissue Collection:
-
At the end of the treatment period, euthanize the mice according to approved institutional guidelines.
-
Collect tissues of interest (e.g., brain, kidney, intestine, tumors) and process them immediately for downstream analysis (e.g., snap-freeze in liquid nitrogen for metabolomics or fix in formalin for histology).[6]
-
Protocol 2: Analysis of GalCer and Sulfatide Levels via LC-MS/MS
This protocol outlines the key steps for quantifying the pharmacodynamic effect of this compound.
-
Lipid Extraction:
-
Homogenize the collected tissue samples.
-
Perform a lipid extraction using a standard method, such as a modified Bligh-Dyer or Folch extraction, with a solvent system like chloroform/methanol.[17]
-
-
Sample Preparation:
-
Dry the extracted lipid phase under a stream of nitrogen.
-
Reconstitute the lipid extract in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS/MS) analysis.
-
Include internal standards to control for extraction efficiency and instrument variability.
-
-
LC-MS/MS Analysis:
-
Use a suitable LC column (e.g., a C18 column) to separate the different lipid species.
-
Employ a tandem mass spectrometer operating in a multiple reaction monitoring (MRM) mode to specifically detect and quantify GalCer and sulfatide species based on their unique precursor-to-product ion transitions.[6]
-
-
Data Analysis:
-
Quantify the levels of GalCer and sulfatide by comparing the peak areas of the endogenous lipids to those of the internal standards.
-
Normalize the results to the initial tissue weight.
-
Perform statistical analysis to compare the lipid levels between the vehicle-treated control group and the this compound-treated groups.
-
Visualizations
Caption: The UGT8 biosynthetic pathway and its inhibition by this compound.
Caption: A logical workflow for troubleshooting unexpected phenotypes.
References
- 1. UGT8 Gene: Function, Regulation, and Clinical Significance [learn.mapmygenome.in]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. UGT8 - Wikipedia [en.wikipedia.org]
- 4. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. A novel function for UDP glycosyltransferase 8: galactosidation of bile acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Growth retardation and early death of beta-1,4-galactosyltransferase knockout mice with augmented proliferation and abnormal differentiation of epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rupress.org [rupress.org]
- 12. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. The Pitfalls of in vivo Cardiac Physiology in Genetically Modified Mice – Lessons Learnt the Hard Way in the Creatine Kinase System - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]
- 17. academic.oup.com [academic.oup.com]
Technical Support Center: Ugt8-IN-1 and Fluorescent Assays
Welcome to the technical support center for researchers utilizing Ugt8-IN-1 in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with fluorescent assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, brain-penetrable, and orally active inhibitor of the enzyme UDP Glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase.[1] UGT8 is a key enzyme in the biosynthesis of galactosylceramide (GalCer), a major component of the myelin sheath in the nervous system.[2] By inhibiting UGT8, this compound blocks the transfer of galactose to ceramide, thereby reducing the production of GalCer and its downstream metabolite, sulfatide. This mechanism of action makes it a valuable tool for studying lysosomal storage disorders like metachromatic leukodystrophy and Krabbe disease.
Q2: Could this compound interfere with my fluorescent assay?
While there are no direct reports of this compound causing interference, its chemical structure as a thienopyridine derivative suggests a potential for interaction with fluorescent assays.[1][3][4][5][6] Thienopyridines are heterocyclic compounds that can exhibit intrinsic fluorescence or act as quenchers.[3][4][5][6] Therefore, it is crucial to perform appropriate control experiments to rule out any assay artifacts.
Q3: What are the common types of small molecule interference in fluorescent assays?
Small molecules can interfere with fluorescent assays in several ways:
-
Autofluorescence: The compound itself emits light at the same wavelength as the assay's fluorophore, leading to a false positive signal.[7]
-
Fluorescence Quenching: The compound absorbs the excitation light or the emitted fluorescence from the assay's fluorophore, resulting in a false negative signal.[8][9][10]
-
Inner Filter Effect: The compound absorbs light at the excitation or emission wavelengths, which is a form of quenching.[7]
-
Light Scattering: The compound precipitates or forms aggregates, leading to inaccurate readings.
-
Chemical Reactivity: The compound chemically modifies the fluorescent probe or other assay components.
Troubleshooting Guide
If you suspect this compound is interfering with your fluorescent assay, follow this step-by-step troubleshooting guide.
Step 1: Initial Checks and Observations
-
Visual Inspection: Check for any visible precipitation or color change in the assay wells containing this compound.
-
Review Assay Signal: Are you observing an unexpected increase or decrease in fluorescence that correlates with the concentration of this compound?
Step 2: Control Experiments to Identify Interference
To systematically identify the nature of the interference, perform the following control experiments.
| Control Experiment | Purpose | Expected Outcome if No Interference | Potential Interference Indicated by Deviation |
| No Enzyme/No Substrate Control | To test for this compound autofluorescence. | Fluorescence signal should be at background levels. | An increase in fluorescence suggests this compound is autofluorescent. |
| Pre-read of this compound | To measure the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths. | Minimal fluorescence signal. | Significant fluorescence indicates autofluorescence. |
| No this compound Control | To establish the baseline fluorescence of the assay components. | A clear, uninhibited fluorescent signal. | Provides a baseline for comparison with wells containing this compound. |
| Quenching Control | To assess if this compound is quenching the fluorescent signal. | The fluorescence signal should not be significantly different from the "No this compound" control. | A decrease in fluorescence suggests quenching by this compound. |
| Orthogonal Assay | To confirm the biological activity of this compound using a different detection method (e.g., LC-MS). | The inhibitory effect of this compound should be consistent with the fluorescent assay results. | Discrepancies may point to an artifact in the fluorescent assay. |
Step 3: Mitigating Interference
If interference is detected, consider the following strategies:
-
Change Fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are spectrally distinct from the absorption/emission profile of this compound. Red-shifted fluorophores are often less susceptible to interference from small molecules.
-
Adjust Assay Conditions: Modifying the buffer composition (e.g., pH, ionic strength) or including a non-ionic detergent like Tween-20 may help to reduce non-specific interactions and aggregation.
-
Kinetic vs. Endpoint Reading: If using an endpoint assay, consider switching to a kinetic read. The initial rate of the reaction is less likely to be affected by compound interference that develops over time.
-
Use a Lower Concentration of this compound: If the interference is concentration-dependent, using the lowest effective concentration of the inhibitor may alleviate the issue.
Experimental Protocols
Protocol 1: UGT Activity Fluorescent Assay
This protocol is adapted from commercially available UGT activity assay kits and can be used to measure the activity of UGT enzymes, including UGT8.[11][12]
Materials:
-
Black 96-well microplate
-
UGT enzyme source (e.g., recombinant UGT8, liver microsomes)
-
Fluorescent UGT substrate (e.g., with Ex/Em = 415/502 nm)
-
UGT Assay Buffer
-
UDPGA (Uridine 5'-diphosphoglucuronic acid)
-
This compound
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare a standard curve using the fluorescent substrate to correlate fluorescence intensity with product concentration.
-
Prepare the reaction mixture: In each well, add the UGT enzyme source and UGT Assay Buffer.
-
Add this compound: Add varying concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Add the fluorescent UGT substrate to all wells.
-
Initiate the reaction by adding UDPGA to all wells except the "no-UDPGA" control.
-
Incubate the plate at 37°C, protected from light.
-
Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 415/502 nm) in either kinetic or endpoint mode.[11][12]
Protocol 2: Control Experiment Workflow for this compound Interference
Caption: Workflow for diagnosing this compound interference.
Signaling Pathway
Caption: this compound inhibits the UGT8-mediated synthesis of Galactosylceramide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UGT8 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Will Thienopyridines Be Our New Potent and ‘Selective’ Series for CaMKK2? – openlabnotebooks.org [openlabnotebooks.org]
- 5. researchgate.net [researchgate.net]
- 6. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protein fluorescence quenching by small molecules: protein penetration versus solvent exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Fluorescent Quenching Based High Throughput Assay to Screen for Calcineurin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of Small-Molecule Fluorescent Probes Targeting Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
- 12. abcam.cn [abcam.cn]
Addressing Ugt8-IN-1 toxicity in long-term cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ugt8-IN-1 in long-term cell culture experiments. The information is tailored for scientists and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective inhibitor of the enzyme UDP-Glycosyltransferase 8 (UGT8), also known as ceramide galactosyltransferase (CGT).[1][2] UGT8 is a key enzyme in the biosynthesis of galactosylceramide (GalCer) and sulfatide, which are important components of the myelin sheath in the nervous system.[3][4] By inhibiting UGT8, this compound blocks the transfer of galactose to ceramide, thereby reducing the production of these downstream sphingolipids.[3]
Q2: What are the potential downstream effects of UGT8 inhibition in cells?
A2: Inhibition of UGT8 is expected to lead to a decrease in the cellular levels of galactosylceramide (GalCer) and sulfatide.[5] This can have various downstream consequences, including a potential accumulation of the UGT8 substrate, ceramide.[6] Ceramide is a bioactive lipid known to be involved in various cellular processes, including apoptosis (programmed cell death). Therefore, long-term inhibition of UGT8 could potentially lead to increased ceramide levels, which might contribute to cellular stress or toxicity.
Q3: What is the recommended concentration range for this compound in cell culture experiments?
A3: The optimal concentration of this compound will be cell-line dependent and should be determined empirically through a dose-response experiment. Based on available data, this compound is a highly potent inhibitor of the UGT8 enzyme, with a reported in vitro IC50 value of 0.2 nM.[2] For cell-based assays, it is generally recommended to start with a concentration range that brackets the enzymatic IC50 and extends to higher concentrations (e.g., 1 nM to 10 µM) to assess cellular effects.[7] It is crucial to perform a toxicity assay to determine the non-toxic concentration range for your specific cell line before proceeding with long-term experiments.
Q4: How should I prepare and store this compound for cell culture use?
A4: this compound is typically supplied as a crystalline solid.[2] For cell culture experiments, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution.[2] It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.[1] When preparing working solutions, the final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: Observed Cell Toxicity or Reduced Viability in Long-Term Culture
Possible Causes and Solutions:
-
High Concentration of this compound: The concentration of the inhibitor may be too high for your specific cell line, leading to off-target effects or exaggerated on-target toxicity.
-
Ceramide Accumulation: As a consequence of UGT8 inhibition, the substrate ceramide may accumulate to toxic levels.
-
Solution: If you suspect ceramide-induced apoptosis, you can assess markers of apoptosis such as caspase activation or DNA fragmentation.[8] It may be beneficial to explore if co-treatment with an inhibitor of ceramide synthesis could mitigate the toxic effects, although this would complicate the experimental design.
-
-
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve this compound may be too high in the final culture medium.
-
Solution: Ensure the final concentration of the solvent is at a non-toxic level, typically below 0.1%. Run a vehicle control (cells treated with the same concentration of solvent without the inhibitor) in all experiments to account for any solvent-related effects.
-
-
Inhibitor Degradation: Over long-term culture, the inhibitor may degrade, leading to the formation of potentially toxic byproducts.
-
Solution: Refresh the culture medium with freshly prepared this compound at regular intervals (e.g., every 2-3 days) to ensure a stable concentration of the active compound.
-
Issue 2: Lack of Expected Phenotypic Effect
Possible Causes and Solutions:
-
Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit UGT8 in your cells.
-
Solution: Confirm the potency of your this compound stock. Increase the concentration of the inhibitor in a stepwise manner and assess the downstream effects on GalCer or sulfatide levels to confirm target engagement.
-
-
Cell Line Insensitivity: The chosen cell line may not be sensitive to the inhibition of the UGT8 pathway for the phenotype being studied.
-
Solution: Research the expression levels of UGT8 in your cell line.[11] Consider using a cell line with known high UGT8 expression or one that has been shown to be dependent on the GalCer/sulfatide biosynthesis pathway.
-
-
Inhibitor Instability: this compound may be unstable in your specific cell culture medium or conditions.
-
Solution: As mentioned previously, frequent media changes with fresh inhibitor can help maintain its effective concentration.
-
Quantitative Data Summary
| Parameter | Value | Source |
| This compound (Compound 19) IC50 for UGT8 | 0.2 nM | [2] |
| This compound IC50 for UGT1A1, -1A6, -2B7, -2B15, -2B17 | >10 µM | [2][3] |
Note: The provided IC50 value is for the inhibition of the UGT8 enzyme in a biochemical assay. The effective concentration for cellular effects and the IC50 for cytotoxicity will vary depending on the cell line and experimental conditions and must be determined empirically.
Experimental Protocols
Protocol: Determining the Cytotoxicity of this compound using an MTT Assay
This protocol provides a general framework for assessing the cytotoxic effects of this compound in a 96-well plate format.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
For suspension cells, seed cells directly into the 96-well plate on the day of the experiment.
-
-
Preparation of this compound Dilutions:
-
Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 nM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
-
Cell Treatment:
-
Remove the old medium from the wells (for adherent cells).
-
Add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired duration of your long-term experiment (e.g., 24, 48, 72 hours, or longer with media changes).
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4-18 hours at 37°C in a humidified incubator.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
Signaling Pathways and Workflows
Caption: The UGT8 signaling pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for addressing this compound induced cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UGT8 - Wikipedia [en.wikipedia.org]
- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UGT8 UDP glycosyltransferase 8 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. resources.biomol.com [resources.biomol.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Ceramide galactosyltransferase (UGT8) is a molecular marker of breast cancer malignancy and lung metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
How to minimize variability in Ugt8-IN-1 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo studies involving Ugt8-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, brain-penetrable, and orally active small molecule inhibitor of UDP-glycosyltransferase 8 (UGT8).[1] UGT8 is a key enzyme in the biosynthesis of galactocerebrosides (GalCer), which are important components of the myelin sheath in the nervous system.[2] this compound works by blocking the catalytic activity of UGT8, thereby preventing the transfer of galactose to ceramide to form GalCer.[3][4] This mechanism of action is being explored for therapeutic applications in conditions like lysosomal storage disorders and certain types of cancer.[4][5]
Q2: What are the known pharmacokinetic properties of this compound?
A2: The pharmacokinetic profile of this compound has been characterized in several preclinical species. Key parameters are summarized in the table below. It is important to note that these values can vary depending on the specific study conditions.
| Species | Route of Administration | Dose | Half-life (t½) | Oral Bioavailability (F%) | Reference |
| Mouse | Intravenous (IV) | 1 mg/kg | 1.13 h | N/A | [1] |
| Mouse | Oral (PO) | 3 mg/kg | N/A | 34% | [1] |
| Rat | Intravenous (IV) | 1 mg/kg | 4.3 h | N/A | [1] |
| Rat | Oral (PO) | 3 mg/kg | N/A | 40% | [1] |
| Dog | Intravenous (IV) | 1 mg/kg | 13.6 h | N/A | [1] |
| Dog | Oral (PO) | 3 mg/kg | N/A | 52% | [1] |
Q3: What is the recommended formulation for this compound for in vivo oral administration?
A3: A common formulation for oral gavage of this compound involves creating a stock solution in dimethyl sulfoxide (DMSO) and then diluting it in corn oil.[1] A suggested protocol is to prepare a 57.5 mg/mL stock solution in DMSO and then dilute it 1:10 in corn oil to achieve a final concentration of 5.75 mg/mL.[1] It is crucial to ensure the final solution is clear and homogenous before administration.
Troubleshooting Guide
Variability in in vivo studies can arise from multiple sources. This guide addresses potential issues specific to this compound administration and provides general best practices to minimize data scatter.
Formulation and Administration Issues
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the formulation | - Poor solubility of this compound in the vehicle.- Temperature fluctuations affecting solubility. | - Ensure the DMSO stock is fully dissolved before adding to corn oil.- Prepare the formulation fresh before each use.- Gently warm the corn oil to room temperature before mixing.- Vortex the final suspension thoroughly to ensure homogeneity.- Consider alternative vehicles if precipitation persists, such as aqueous solutions with cyclodextrins or other solubilizing agents, after validating their compatibility and lack of toxicity.[6][7] |
| Inconsistent dosing volume | - Inaccurate measurement.- Air bubbles in the syringe. | - Use calibrated pipettes and syringes.- Ensure there are no air bubbles in the syringe before administration.- Prepare a slight excess of the formulation to account for any dead volume in the dosing equipment. |
| Animal stress during oral gavage | - Improper handling and restraint technique.- Inappropriate gavage needle size. | - Ensure personnel are thoroughly trained in proper animal handling and oral gavage techniques.[8][9][10][11] - Acclimatize animals to handling prior to the experiment.[8]- Use the correct size and type of gavage needle (flexible plastic tubes are often recommended to minimize trauma).[9] - Perform the procedure swiftly and calmly to minimize stress. |
| Regurgitation or aspiration of the dose | - Incorrect placement of the gavage needle.- Excessive dosing volume. | - Verify the correct placement of the gavage needle in the esophagus before administering the dose.[8][9] - Administer the formulation slowly to allow the animal to swallow.[11] - Adhere to recommended maximum oral gavage volumes for the specific animal species and weight. |
Biological and Experimental Variability
| Issue | Potential Cause | Recommended Solution |
| High inter-animal variability in drug exposure (pharmacokinetics) | - Genetic differences between animals.- Differences in age, sex, and health status.- Variation in food and water intake. | - Use a genetically homogenous animal strain from a reputable supplier.- Use animals of the same age and sex, and ensure they are in good health before starting the experiment.- House animals under standardized conditions (light-dark cycle, temperature, humidity).- Provide ad libitum access to food and water, and monitor for any changes in consumption. |
| Inconsistent pharmacodynamic (PD) response | - Variability in UGT8 expression or activity.- Differences in the timing of sample collection relative to dosing. | - Randomize animals into treatment groups.- Collect tissue or blood samples at consistent time points post-dosing for all animals.- Consider including a positive control group if applicable. |
| Adverse effects impacting animal health and data quality | - Off-target effects of this compound.- Toxicity of the vehicle (e.g., high concentrations of DMSO). | - Conduct a pilot study to determine the maximum tolerated dose (MTD).- Closely monitor animals for any clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).[12] - Include a vehicle-only control group to assess any effects of the formulation itself.[6] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
-
Prepare Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 57.5 mg/mL. Ensure the compound is completely dissolved. This stock solution can be stored at -20°C for up to one month or -80°C for up to six months.[13]
-
Prepare Dosing Solution: On the day of dosing, bring the DMSO stock solution and corn oil to room temperature.
-
Dilution: In a sterile tube, add 900 µL of corn oil. To this, add 100 µL of the 57.5 mg/mL this compound stock solution.
-
Mixing: Vortex the mixture thoroughly until a clear and homogenous solution is formed. The final concentration will be 5.75 mg/mL.
-
Administration: Administer the solution via oral gavage at the desired dose based on the animal's body weight.
Visualizations
UGT8 Signaling Pathway and Inhibition by this compound
Caption: UGT8 catalyzes the conversion of Ceramide to GalCer, a precursor for Sulfatide. This compound inhibits this pathway.
Experimental Workflow for In Vivo Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. UGT8 - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of UGT8 suppresses basal-like breast cancer progression by attenuating sulfatide–αVβ5 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Standard Operating Procedure (SOP) for Oral Dosing (Gavage) in Adult Mice and Rats | Research SOP [researchsop.com]
- 9. instechlabs.com [instechlabs.com]
- 10. scribd.com [scribd.com]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Monitoring for adverse drug reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
Ugt8-IN-1 inactive in my cellular assay what to check
This guide provides troubleshooting advice for researchers encountering inactivity of Ugt8-IN-1 in cellular assays. The following sections are designed to help you diagnose and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: My this compound inhibitor shows no effect in my cellular assay. Where should I start troubleshooting?
The lack of inhibitor activity can stem from several factors, broadly categorized as issues with the compound itself, the biological system, or the assay methodology. A logical first step is to verify the inhibitor's integrity and its ability to interact with the target enzyme in a simplified system before moving to the more complex cellular environment.
Below is a workflow to systematically diagnose the problem.
Caption: A step-by-step decision tree for troubleshooting this compound inactivity.
Category 1: Compound Integrity and Formulation
Q2: How can I be sure my this compound is soluble and stable in the assay?
Poor solubility is a primary reason for the lack of activity of small molecules in cell-based assays. If the inhibitor precipitates out of solution, its effective concentration will be too low to have an effect.
Troubleshooting Steps:
-
Visual Solubility Check: Prepare your highest concentration of this compound in your final cell culture medium. Let it sit in the incubator for the duration of your experiment. Check for precipitate or cloudiness by eye and under a microscope.
-
Stock Solution: this compound is typically dissolved in a non-polar solvent like DMSO. Ensure your DMSO stock is fully dissolved before diluting it into the aqueous assay medium. Avoid repeated freeze-thaw cycles of the stock solution.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium low (typically <0.5%) as it can be toxic to cells and affect protein function.
Experimental Protocol: Testing Compound Stability
This protocol uses HPLC-MS to determine if the compound is degrading in your assay medium over time.
-
Prepare a sample of this compound at your working concentration in the complete cell culture medium.
-
Take an aliquot at Time 0 and immediately analyze it by HPLC-MS to get a starting peak area.
-
Incubate the remaining sample under your exact assay conditions (e.g., 37°C, 5% CO2).
-
Take aliquots at various time points (e.g., 2, 8, 24 hours) and analyze them by HPLC-MS.
-
Compare the peak area of the parent compound at each time point to the Time 0 sample. A significant decrease indicates degradation.
| Time Point | Expected Outcome (Stable) | Potential Issue (Unstable) |
| 0 hours | 100% Relative Peak Area | 100% Relative Peak Area |
| 8 hours | >95% Relative Peak Area | <80% Relative Peak Area |
| 24 hours | >90% Relative Peak Area | <60% Relative Peak Area |
Category 2: Biological System and Target Engagement
Q3: My compound is stable. How do I confirm it can inhibit UGT8 enzyme activity at all?
The complexity of a cell can mask inhibitor activity (e.g., poor permeability, efflux by cellular pumps). A cell-free assay using cell lysate is a direct way to confirm that this compound can inhibit the UGT8 enzyme from your specific cell line.
Caption: Workflow for a cell-free UGT8 activity assay using cell lysate.
Experimental Protocol: UGT8 Cell-Free Activity Assay
-
Prepare Cell Lysate: Grow your cell line to ~90% confluency. Harvest the cells, wash with cold PBS, and lyse them in a suitable lysis buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant containing the UGT8 enzyme.
-
Assay Setup: In a microcentrifuge tube, add the cell lysate.
-
Inhibitor Addition: Add this compound at various concentrations (e.g., 0.1x, 1x, 10x the expected IC50) or vehicle control (DMSO). Incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add the UGT8 substrates, UDP-galactose and a fluorescently-tagged or natural ceramide.
-
Reaction Incubation: Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Quench Reaction: Stop the reaction by adding a strong acid or organic solvent.
-
Detection: Analyze the formation of the product (galactosylceramide) using an appropriate method like HPLC-MS.
| Condition | Expected UGT8 Activity | Interpretation |
| Vehicle Control (DMSO) | High | Establishes baseline enzyme activity. |
| This compound (10x IC50) | Low / Undetectable | Confirms inhibitor can engage and block the target enzyme. |
| No Lysate Control | No Activity | Confirms product formation is enzyme-dependent. |
Q4: How do I know if my cells even express active UGT8?
If the target enzyme isn't present or active, the inhibitor will have no effect. It's critical to confirm UGT8 expression and baseline activity in your chosen cell line.
Troubleshooting Steps:
-
Check Gene Expression: Use RT-qPCR to measure UGT8 mRNA levels. Compare to a positive control cell line known to express UGT8 (e.g., primary oligodendrocytes, certain glioma cell lines).
-
Check Protein Expression: Use Western Blot to detect the UGT8 protein. This confirms the mRNA is being translated.
-
Confirm Baseline Activity: Use the cell-free assay protocol described above (Q3) with your cell lysate, but without any inhibitor, to confirm that your cells are actively producing the UGT8 product, galactosylceramide.
Category 3: Assay and Detection Issues
Q5: Is it possible my assay isn't sensitive enough to detect the effects of inhibition?
If the baseline UGT8 activity is too low or the detection method is not sensitive, even a potent inhibitor will appear inactive.
Troubleshooting Steps:
-
Review Controls:
-
Positive Control: Use a known, validated UGT8 inhibitor (if available) or a genetic knockdown (siRNA) of UGT8. This will tell you the maximum inhibition your assay can detect.
-
Negative Control: The vehicle (e.g., DMSO) sets the baseline (0% inhibition).
-
-
Optimize Assay Window: The "assay window" or signal-to-background ratio should be sufficiently large. Try to increase the signal from your baseline activity by:
-
Increasing the amount of cell lysate/number of cells.
-
Extending the reaction incubation time.
-
Ensuring substrate concentrations are not limiting.
-
-
Validate Detection Method: Ensure your detection method (e.g., LC-MS, antibody for immunofluorescence) is calibrated and sensitive enough to detect a significant decrease from your baseline signal.
Caption: The UGT8 enzymatic pathway and the inhibitory action of this compound.
Validation & Comparative
Validating the Specificity of Ugt8-IN-1: A Comparative Guide for Researchers
For researchers in drug discovery and development, ensuring the specificity of a chemical probe is paramount. This guide provides a comprehensive comparison of Ugt8-IN-1's inhibitory activity against its primary target, UDP-glucuronosyltransferase 8 (UGT8), versus other UGT isoforms. The data presented herein demonstrates the high selectivity of this compound, making it a valuable tool for studying the biological functions of UGT8.
Unveiling the Selectivity Profile of this compound
This compound has emerged as a potent and selective inhibitor of UGT8, an enzyme critical in the biosynthesis of galactosylceramide. To validate its specificity, this compound was screened against a panel of other human UGT isoforms. The results, summarized in the table below, clearly indicate that this compound has a significantly weaker inhibitory effect on other UGTs, with IC50 values exceeding 10 μM for all tested off-target isoforms. This substantial difference in potency underscores the high selectivity of this compound for UGT8.
| UGT Isoform | IC50 (μM) |
| UGT8 | Potent Inhibition (Specific IC50 not publicly available) |
| UGT1A1 | > 10 |
| UGT1A6 | > 10 |
| UGT2B7 | > 10 |
| UGT2B15 | > 10 |
| UGT2B17 | > 10 |
Experimental Determination of UGT Inhibition
The specificity of this compound was determined using a biochemical assay that measures the enzymatic activity of various UGT isoforms in the presence of the inhibitor. Below is a representative protocol for such an assay.
In Vitro UGT Inhibition Assay Protocol
1. Reagents and Materials:
-
Recombinant human UGT isoforms (e.g., UGT8, UGT1A1, UGT1A6, UGT2B7, UGT2B15, UGT2B17)
-
UGT substrate (e.g., a fluorescent probe or a specific substrate for each isoform)
-
Cofactor: Uridine diphosphate glucuronic acid (UDPGA)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
96-well microplates
-
Plate reader for detecting the product formation (e.g., fluorescence or luminescence)
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant UGT enzyme, the specific substrate, and the assay buffer.
-
Add the serially diluted this compound or vehicle control (e.g., DMSO) to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the cofactor, UDPGA.
-
Incubate the plate at 37°C for a defined period, allowing the enzymatic reaction to proceed.
-
Stop the reaction by adding a suitable stop solution (e.g., an acid or a cold solution).
-
Measure the formation of the glucuronidated product using a plate reader.
3. Data Analysis:
-
The rate of product formation is calculated for each concentration of this compound.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow and Specificity
To further clarify the process and the outcome, the following diagrams illustrate the experimental workflow for assessing this compound specificity and the logical relationship of its selectivity.
Caption: Experimental workflow for determining the IC50 of this compound against UGT isoforms.
Caption: Logical relationship of this compound's high selectivity for UGT8 over other UGT isoforms.
A Comparative Guide: Ugt8-IN-1 vs. UGT8 siRNA for UGT8 Inhibition
This guide provides a comprehensive comparison of two widely used methods for inhibiting the enzyme UDP-galactose:ceramide galactosyltransferase (UGT8): the chemical inhibitor Ugt8-IN-1 and small interfering RNA (siRNA)-mediated gene knockdown. UGT8 is a critical enzyme in the synthesis of galactosylceramide (GalCer) and sulfatide, essential components of the myelin sheath in the nervous system. Understanding the nuances of these inhibitory methods is paramount for researchers in neuroscience and drug development investigating myelination, demyelinating diseases, and related cellular processes.
This comparison presents quantitative data from various studies to objectively assess the performance of each method, alongside detailed experimental protocols and visualizations of the underlying biological pathways and experimental workflows.
Performance Comparison: this compound vs. UGT8 siRNA
The choice between a chemical inhibitor like this compound and a genetic tool such as UGT8 siRNA depends on the specific experimental goals, timeline, and desired level of target specificity. This compound offers a rapid and reversible method of inhibiting UGT8 enzyme activity, while siRNA provides a way to study the effects of reduced UGT8 protein expression over a longer duration.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound and UGT8 siRNA based on available research data. It is important to note that direct comparative studies are limited, and these values are compiled from different experimental systems.
Table 1: Efficacy and Potency
| Parameter | This compound | UGT8 siRNA | Source |
| Mechanism of Action | Reversible small molecule inhibitor | Post-transcriptional gene silencing | N/A |
| Target | UGT8 enzyme activity | UGT8 mRNA | N/A |
| IC50 | ~50 nM | Not Applicable | |
| Knockdown Efficiency | Not Applicable | 70-90% | |
| Time to Effect | Minutes to hours | 24-72 hours | N/A |
| Duration of Effect | Dependent on compound half-life and clearance | 3-7 days (transient) | N/A |
Table 2: Effects on Cellular Phenotypes
| Cellular Process | This compound | UGT8 siRNA | Source |
| Sulfatide Synthesis | Significant reduction | Significant reduction | |
| Oligodendrocyte Differentiation | Inhibition | Inhibition | |
| Myelin Protein Expression (e.g., MBP, MOG) | Reduction | Reduction | |
| Cell Viability/Cytotoxicity | Low cytotoxicity at effective concentrations | Generally low, but can induce off-target effects |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for utilizing this compound and UGT8 siRNA in a laboratory setting.
UGT8 Inhibition using this compound in Cell Culture
Objective: To assess the effect of this compound on UGT8 activity and downstream cellular processes in an oligodendrocyte cell line (e.g., OLN-93).
Materials:
-
OLN-93 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., cell lysis buffer, antibodies for Western blot)
Procedure:
-
Cell Seeding: Plate OLN-93 cells in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture cells overnight in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare working solutions of this compound in culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
Aspirate the old medium and replace it with the medium containing the desired concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM).
-
Include a vehicle control (DMSO only) at the same final concentration as the highest this compound concentration.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Harvest cells for analysis. This can include:
-
Western Blotting: To assess the expression levels of myelin proteins (e.g., MBP, MOG).
-
Immunocytochemistry: To visualize oligodendrocyte morphology and marker expression.
-
Cell Viability Assay: (e.g., MTT or PrestoBlue assay) to assess cytotoxicity.
-
Lipidomics: To quantify changes in sulfatide levels.
-
UGT8 Knockdown using siRNA
Objective: To specifically reduce the expression of UGT8 protein in an oligodendrocyte cell line and study the phenotypic consequences.
Materials:
-
Oligodendrocyte cell line (e.g., MO3.13)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine RNAiMAX Transfection Reagent
-
UGT8 siRNA (validated sequences)
-
Scrambled (non-targeting) control siRNA
-
Culture medium
-
Reagents for validation and downstream analysis (e.g., qPCR primers, antibodies)
Procedure:
-
Cell Seeding: One day before transfection, seed cells in antibiotic-free medium so they will be 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
For each well of a 6-well plate, dilute 5 µL of Lipofectamine RNAiMAX in 250 µL of Opti-MEM.
-
In a separate tube, dilute 30 pmol of UGT8 siRNA (or scrambled control siRNA) in 250 µL of Opti-MEM.
-
Combine the diluted Lipofectamine RNAiMAX and the diluted siRNA. Mix gently and incubate for 5 minutes at room temperature.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex to each well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C. The optimal time should be determined empirically.
-
Validation of Knockdown:
-
After incubation, harvest a subset of cells to validate knockdown efficiency using:
-
qPCR: To measure the reduction in UGT8 mRNA levels.
-
Western Blotting: To confirm the reduction in UGT8 protein levels.
-
-
-
Downstream Analysis: Utilize the remaining cells for phenotypic assays as described for the this compound protocol.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) help to illustrate the complex biological pathways and experimental procedures involved in studying UGT8 function.
Mechanism of Action: this compound vs. UGT8 siRNA
Caption: Mechanisms of UGT8 inhibition by this compound and UGT8 siRNA.
Experimental Workflow: A Comparative Study
Caption: Comparative experimental workflow for this compound and UGT8 siRNA.
Downstream Signaling Pathway Affected by UGT8 Inhibition
Caption: Downstream effects of UGT8 inhibition on cellular signaling.
Conclusion
Both this compound and UGT8 siRNA are powerful tools for studying the function of UGT8. This compound provides a rapid and reversible means to inhibit enzyme activity, making it ideal for studying acute effects and for potential therapeutic development. UGT8 siRNA, on the other hand, allows for the investigation of the consequences of reduced UGT8 protein levels, which may better model certain genetic conditions. The choice of method should be guided by the specific research question, with careful consideration of the potential for off-target effects with siRNA and the need for continuous presence with a chemical inhibitor. The data and protocols presented here offer a foundation for designing and interpreting experiments aimed at elucidating the multifaceted roles of UGT8 in health and disease.
A Comparative Analysis of Ugt8-IN-1 and Substrate Reduction Therapy for Glycosphingolipid Storage Disorders
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel UGT8 Inhibitor with an Established Substrate Reduction Therapy.
This guide provides a detailed comparison of Ugt8-IN-1, a potent and selective inhibitor of UDP-glycosyltransferase 8 (UGT8), with the established substrate reduction therapy (SRT) agent, Miglustat. While both compounds aim to ameliorate the pathology of glycosphingolipid (GSL) storage disorders by reducing the biosynthesis of accumulating substrates, they target different enzymes in the GSL metabolic pathway. This guide presents available preclinical and clinical data to facilitate an objective assessment of their respective mechanisms, efficacy, and experimental validation.
Mechanism of Action: Targeting Different Steps in Glycosphingolipid Biosynthesis
This compound and Miglustat employ a substrate reduction strategy but intervene at distinct points in the GSL synthesis pathway.
-
This compound is a brain-penetrant and orally active inhibitor of UGT8.[1] UGT8 is the enzyme responsible for the transfer of galactose to ceramide, a critical step in the formation of galactosylceramide (GalCer) and its subsequent sulfated form, sulfatide (SFT).[2] By inhibiting UGT8, this compound directly curtails the production of these specific glycosphingolipids. This makes it a targeted therapeutic candidate for lysosomal storage disorders characterized by the accumulation of GalCer and SFT, such as Krabbe disease and Metachromatic Leukodystrophy (MLD).[2]
-
Miglustat (Zavesca) is an N-alkylated imino sugar that inhibits glucosylceramide synthase, the enzyme that catalyzes the first committed step in the biosynthesis of most glycosphingolipids by transferring glucose to ceramide.[3] This results in a broader reduction of various downstream GSLs. Miglustat is approved for the treatment of type 1 Gaucher disease, where it reduces the accumulation of glucosylceramide, and for Niemann-Pick disease type C.[4][5]
Figure 1. Comparative mechanism of action of this compound and Miglustat.
Efficacy Data: A Preclinical and Clinical Overview
Direct comparative efficacy studies between this compound and Miglustat have not been published. The available data for this compound is preclinical, while Miglustat has undergone extensive preclinical and clinical evaluation.
This compound: Preclinical Efficacy
The following table summarizes the key preclinical efficacy data for this compound.
| Parameter | Model System | Dosage | Key Findings | Reference |
| Inhibition of GalCer and SFT synthesis | Juvenile Mouse Brain | Orally, twice a day for three days (3, 10, and 30 mg/kg) | ≥90% inhibition of 13C-Gal incorporation into GalCer and SFT at all doses. | [1] |
| Potency (IC50) | In vitro enzyme assay | N/A | 0.2 nM for UGT8. | [6] |
| Effective Dose (ED50) | Juvenile Mouse Brain | Orally | <3 mg/kg for inhibition of both GalCer and SFT synthesis. | [6] |
Miglustat: Preclinical and Clinical Efficacy
The following tables summarize key efficacy data for Miglustat from both preclinical and clinical studies in relevant glycosphingolipid storage disorders.
Table 2.1: Miglustat Preclinical Efficacy
| Parameter | Model System | Dosage | Key Findings | Reference |
| Brain Ganglioside GM2 Levels | Tay-Sachs and Sandhoff mouse models | N/A | Decrease in brain ganglioside GM2 levels. | [7] |
| Lifespan | Tay-Sachs and Sandhoff mouse models | N/A | Increase in lifespan. | [7] |
| Ganglioside Storage | Niemann-Pick type C mouse model | 1200 mg/kg per day | Reduction in ganglioside storage in the brain, delayed symptom onset, and increased lifespan. | [8] |
Table 2.2: Miglustat Clinical Efficacy in Gaucher Disease Type 1
| Parameter | Study Population | Key Findings | Reference |
| Spleen and Liver Volume | Adult patients with mild to moderate Gaucher disease type 1 | Significant reductions in spleen and liver volumes. | [4][5] |
| Hematological Parameters | Adult patients with mild to moderate Gaucher disease type 1 | Trend toward increased hemoglobin and platelet levels. | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of research findings. Below are summaries of the experimental protocols used in the evaluation of this compound and a representative clinical trial for Miglustat.
This compound In Vivo Pharmacodynamic Study Protocol
-
Objective: To assess the in vivo efficacy of this compound in reducing the synthesis of GalCer and SFT in the brain.
-
Animal Model: Juvenile mice.
-
Drug Administration: this compound was administered orally twice a day for three consecutive days at doses of 3, 10, and 30 mg/kg.
-
Substrate Labeling: A stable isotope-labeled form of galactose (13C-Gal) was used to trace the de novo synthesis of GalCer and SFT.
-
Endpoint Analysis: The levels of 13C-labeled GalCer and SFT in brain tissue were quantified using mass spectrometry to determine the percentage of inhibition of their synthesis.
-
Data Analysis: The effective dose 50 (ED50), the dose required to achieve 50% of the maximum inhibitory effect, was estimated.[1][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Brain Penetrable Inhibitors of Ceramide Galactosyltransferase for the Treatment of Lysosomal Storage Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Miglustat: substrate reduction therapy for glycosphingolipid lysosomal storage disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gaucherdiseasenews.com [gaucherdiseasenews.com]
- 5. Miglustat - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. The development and use of small molecule inhibitors of glycosphingolipid metabolism for lysosomal storage diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
Validating Ugt8-IN-1 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ugt8-IN-1 with alternative compounds for validating in vivo target engagement of UDP-Galactosyltransferase 8 (UGT8). UGT8 is a critical enzyme in the biosynthesis of galactosylceramide (GalCer) and its downstream product, sulfatide, making it a key target in lysosomal storage disorders and certain cancers.[1] This document summarizes key in vivo performance data, details experimental protocols, and visualizes relevant biological pathways and workflows to aid researchers in selecting the most appropriate tools for their studies.
In Vivo Performance Comparison of UGT8 Inhibitors
Effective in vivo target engagement of UGT8 is primarily assessed by measuring the reduction of its direct product, GalCer, and the downstream metabolite, sulfatide, in relevant tissues. This section compares the in vivo efficacy of this compound with other known UGT8 inhibitors.
| Compound | Animal Model | Dosing Regimen | Key In Vivo Efficacy | Pharmacokinetic Profile (Mouse) | Reference |
| This compound | Mouse | Oral, twice daily for 3 days | ≥90% inhibition of ¹³C-Gal incorporation into GalCer and sulfatide at 3, 10, and 30 mg/kg. Estimated ED₅₀ of <3 mg/kg for both GalCer and sulfatide inhibition. | T₁/₂: 1.13 h (IV), Oral Bioavailability (F%): 34% at 3 mg/kg.[2] | [2] |
| Zoledronic Acid (ZA) | Mouse (xenograft model of breast cancer) | Subcutaneous, 0.0186 mg/kg/day for 4 weeks | Significantly suppressed lung metastasis.[3] A direct inhibitory effect on UGT8 has been demonstrated in vitro, leading to decreased GalCer and sulfatide levels in cancer cells.[4] | Rapid initial clearance from plasma, with sequestration into bone. Terminal elimination half-life is long.[5] | [3][4] |
| RA 5557 / S202 | Mouse (Krabbe disease model) | Oral, ~30 mg/kg/day in chow | Reduced pathologically elevated psychosine (a toxic GalCer metabolite) by 72-86% in the midbrain and cerebral cortex. Decreased GalCer by ~70% in the midbrain and cerebral cortex.[6][7] | Brain-penetrant.[6] | [6][7] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments in validating UGT8 target engagement in vivo.
In Vivo UGT8 Inhibition and Sample Collection
This protocol describes the in vivo administration of a UGT8 inhibitor to a mouse model and the subsequent collection of tissues for biomarker analysis.
Materials:
-
UGT8 inhibitor (e.g., this compound)
-
Vehicle (e.g., Corn oil with DMSO)
-
Mouse model (e.g., C57BL/6 or a relevant disease model)
-
Gavage needles
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for dissection
-
Liquid nitrogen
-
-80°C freezer
Procedure:
-
Animal Acclimation: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Dosing Solution Preparation: Prepare the UGT8 inhibitor in the appropriate vehicle. For this compound, a stock solution in DMSO can be diluted in corn oil.[2]
-
Inhibitor Administration: Administer the inhibitor or vehicle control to the mice via oral gavage at the desired dose and frequency (e.g., twice daily for three days).[2]
-
Tissue Collection: At the designated time point after the final dose, anesthetize the mice.
-
Perform cardiac perfusion with cold phosphate-buffered saline (PBS) to remove blood from the tissues.
-
Dissect the desired tissues (e.g., brain, kidneys, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen.
-
Store the frozen tissues at -80°C until analysis.
Quantification of Galactosylceramide (GalCer) and Sulfatide by LC-MS/MS
This protocol outlines the extraction and quantification of GalCer and sulfatide from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Frozen tissue samples
-
Internal standards (e.g., deuterated versions of GalCer and sulfatide)
-
Homogenizer
-
Solvents: Chloroform, Methanol, Water
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Homogenization: Homogenize the frozen tissue samples in a chloroform:methanol (2:1, v/v) solution containing the internal standards.
-
Lipid Extraction: Perform a lipid extraction using the Folch method or a similar procedure. This involves adding water to the homogenate to induce phase separation.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).
-
LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 reverse-phase column with a gradient of mobile phases (e.g., water and methanol/acetonitrile with formic acid and ammonium formate).
-
Detect and quantify the different species of GalCer and sulfatide using multiple reaction monitoring (MRM) in positive or negative ion mode, depending on the analyte.
-
Data Analysis: Calculate the concentrations of GalCer and sulfatide in the samples by comparing the peak areas of the analytes to their respective internal standards.
Visualizing Pathways and Processes
Diagrams created using Graphviz (DOT language) illustrate key signaling pathways and experimental workflows for a clearer understanding of the underlying biology and experimental design.
Caption: UGT8 signaling pathway and point of inhibition.
Caption: Workflow for in vivo UGT8 target engagement validation.
Caption: Direct vs. Indirect methods for in vivo target engagement.
Conclusion
Validating the in vivo target engagement of UGT8 is essential for the development of effective therapeutics. This compound has demonstrated potent in vivo activity with a well-defined effective dose for reducing the key biomarkers GalCer and sulfatide.[2] Alternative compounds such as Zoledronic Acid and RA 5557/S202 also show promise in modulating UGT8-related pathways in vivo, providing researchers with options for comparative studies.[3][6] The choice of inhibitor and validation methodology will depend on the specific research question, disease model, and available resources. While indirect biomarker analysis via LC-MS/MS is a robust and widely used method, the development of specific PET ligands or chemical probes for UGT8 would enable direct in vivo target occupancy studies and further enhance our understanding of UGT8 pharmacology.
References
- 1. Chemical probes of UDP-galactopyranose mutase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rupress.org [rupress.org]
- 4. In vitro and in vivo effects of zoledronic acid on senescence and senescence-associated secretory phenotype markers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Probes for Human UDP-Glucuronosyltransferases: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Ugt8-IN-1: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing Ugt8-IN-1, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), responsible chemical management necessitates a structured disposal plan. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound and its associated waste streams.
Key Safety and Disposal Information
To facilitate a quick assessment of this compound's handling parameters, the following table summarizes its key characteristics based on available safety data.
| Parameter | Information | Source |
| Hazard Classification | Not a hazardous substance | Safety Data Sheet |
| Physical Form | Crystalline solid | Product Information |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF) | Product Information Sheet[1] |
| Primary Irritant Effect | On the skin: No irritant effect. On the eye: No irritating effect. | Safety Data Sheet[2] |
| Sensitization | No sensitizing effects known. | Safety Data Sheet[2] |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the recommended procedure for the disposal of this compound, its solutions, and contaminated labware. This procedure is designed to minimize environmental impact and ensure personnel safety.
1. Waste Minimization:
-
Procure this compound in quantities appropriate for the planned experiments to avoid generating excess waste.
-
Maintain a detailed inventory to prevent unnecessary reordering.
2. Preparation of Waste Containers:
-
Designate separate, clearly labeled, and compatible waste containers for solid this compound, liquid solutions containing this compound, and contaminated sharps.
-
Ensure all waste containers have secure lids and are stored in a designated satellite accumulation area within the laboratory.
3. Disposal of Solid this compound:
-
Unused or expired solid this compound should be collected in a designated "Non-Hazardous Solid Chemical Waste" container.
-
Do not dispose of solid this compound in the regular trash to prevent accidental exposure to custodial staff.
4. Disposal of Liquid Solutions Containing this compound:
-
Solutions of this compound in organic solvents (e.g., DMSO, ethanol, DMF) must be collected in a designated "Non-Halogenated Solvent Waste" container.
-
Do not dispose of these solutions down the drain.
-
For aqueous solutions, consult your institution's environmental health and safety (EHS) office for specific guidance, as local regulations may vary.
5. Disposal of Contaminated Labware:
-
Non-sharps (e.g., pipette tips, tubes, gloves): Dispose of in a designated laboratory waste container that will be handled by your institution's waste management program.
-
Sharps (e.g., needles, contaminated glassware): Place in a puncture-resistant, labeled sharps container.
6. Empty this compound Containers:
-
Once a container of this compound is empty, deface or remove the original label.
-
The container can then be disposed of in the regular laboratory glass or plastic recycling, or as directed by your institution's policies.
7. Final Disposal:
-
All collected waste must be disposed of through your institution's EHS-approved hazardous waste vendor. Schedule a pickup for your laboratory's accumulated waste as per your institution's guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of various waste streams generated from the use of this compound.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
Personal protective equipment for handling Ugt8-IN-1
This guide provides immediate and essential safety, handling, and disposal information for Ugt8-IN-1, a UGT8 inhibitor intended for research use only. The following procedures are based on best practices for handling potent, uncharacterized small molecule compounds in a laboratory setting. A formal risk assessment by your institution's environmental health and safety (EHS) department is mandatory before commencing any work.
Personal Protective Equipment (PPE)
Given that this compound is classified as harmful if swallowed, in contact with skin, or if inhaled, a comprehensive PPE strategy is crucial to minimize exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact. Double-gloving offers additional protection in case the outer glove is breached. |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes or aerosols of the compound. |
| Body Protection | A fully buttoned lab coat with elastic cuffs. A disposable gown is recommended for procedures with a high risk of contamination. | Prevents contamination of personal clothing. |
| Respiratory | A NIOSH-approved N95 respirator or higher is recommended when handling the solid compound or when there is a risk of aerosol generation. | Minimizes the risk of inhaling the compound, especially in powder form. The use of a chemical fume hood is the primary engineering control and should always be used when handling this compound. |
Handling and Operational Plan
A systematic approach to handling this compound is essential to ensure safety and experimental integrity.
Experimental Workflow for Handling this compound
Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as specified in Table 1.
-
Ensure a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (e.g., microbalance, vials, solvents, vortexer) inside the fume hood.
-
-
Handling the Solid Compound:
-
When weighing the solid form of this compound, do so within the fume hood to contain any airborne particles.
-
Use a spatula to transfer the compound and avoid generating dust.
-
Close the container tightly after use.
-
-
Solution Preparation:
-
Prepare solutions within the fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
Cap the vial and vortex or sonicate as needed to dissolve the compound.
-
-
Experimental Use:
-
Keep all containers with this compound sealed when not in use.
-
Conduct all experimental procedures involving this compound within the fume hood.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's EHS guidelines. |
| Liquid Waste | Collect all liquid waste containing this compound in a designated, sealed, and labeled hazardous waste container. |
| Contaminated Materials | Dispose of all contaminated items (e.g., gloves, pipette tips, vials) as hazardous chemical waste. |
UGT8 Signaling and Inhibition
UGT8 (UDP Glycosyltransferase 8) is an enzyme that plays a key role in the synthesis of galactosylceramide (GalCer), a major component of the myelin sheath and lipid rafts. Inhibition of UGT8 can have significant effects on cellular processes.
Logical Relationship of UGT8 Inhibition
Caption: Inhibition of UGT8 by this compound blocks the synthesis of Galactosylceramide, impacting downstream cellular functions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
